Technical Documentation Center

(4R)-4-aminopentan-2-ol;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4R)-4-aminopentan-2-ol;hydrochloride

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (4R)-4-aminopentan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to (4R)-4-aminopentan-2-ol Hydrochloride and the Role of NMR (4R)-4-aminopentan-2-ol is a chiral amino alcohol that serves as a versat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (4R)-4-aminopentan-2-ol Hydrochloride and the Role of NMR

(4R)-4-aminopentan-2-ol is a chiral amino alcohol that serves as a versatile intermediate in the synthesis of various pharmaceutical agents and other fine chemicals. Its stereochemistry is crucial for its biological activity, making analytical techniques that can confirm its structure and stereochemical integrity paramount. The hydrochloride salt form is often preferred for its improved stability and handling properties.

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment of each nucleus, allowing for the confirmation of the carbon skeleton and the connectivity of atoms. For a chiral molecule like (4R)-4-aminopentan-2-ol hydrochloride, NMR is essential for verifying the presence of the key functional groups and for assessing diastereomeric purity, often with the use of chiral derivatizing agents.[1]

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of (4R)-4-aminopentan-2-ol are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Figure 1. Molecular structure of (4R)-4-aminopentan-2-ol with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons. The following table summarizes the predicted ¹H NMR chemical shifts for the free base, 4-aminopentan-2-ol.[1]

Atom PositionProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
C1-CH₃1.1 - 1.3Doublet3H
C2-CH(OH)3.7 - 3.9Multiplet1H
C3-CH₂-1.4 - 1.6Multiplet2H
C4-CH(NH₂)2.9 - 3.1Multiplet1H
C5-CH₃1.0 - 1.2Doublet3H
OH-OHVariableSinglet (broad)1H
NH₂-NH₂VariableSinglet (broad)2H

Table 1: Predicted ¹H NMR chemical shifts for 4-aminopentan-2-ol.[1]

Analysis and Interpretation:
  • C1-H₃ and C5-H₃: These two methyl groups are diastereotopic due to the two chiral centers at C2 and C4. Therefore, they are expected to have slightly different chemical shifts. They appear as doublets due to coupling with the adjacent methine protons (H-2 and H-4, respectively).

  • C2-H: This proton, attached to the carbon bearing the hydroxyl group, is expected to be deshielded and appear in the 3.7 - 3.9 ppm range. It will likely be a multiplet due to coupling with the C1 methyl protons and the C3 methylene protons.

  • C3-H₂: The two protons on this methylene group are also diastereotopic and will likely have different chemical shifts, appearing as a complex multiplet due to coupling with the protons on C2 and C4.

  • C4-H: This proton, attached to the carbon bearing the amino group, is expected to be in the 2.9 - 3.1 ppm range. It will appear as a multiplet due to coupling with the C3 methylene protons and the C5 methyl protons.

  • -OH and -NH₂ Protons: The chemical shifts of the hydroxyl and amine protons are highly variable and depend on factors such as solvent, concentration, and temperature. They often appear as broad singlets and may exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the five unique carbon atoms of 4-aminopentan-2-ol are presented below.[1]

Atom PositionPredicted Chemical Shift (ppm)
C123 - 25
C265 - 68
C345 - 48
C449 - 52
C524 - 26

Table 2: Predicted ¹³C NMR chemical shifts for 4-aminopentan-2-ol.[1]

Analysis and Interpretation:
  • C1 and C5: These methyl carbons are expected to appear in the aliphatic region of the spectrum, between 23 and 26 ppm.

  • C2: This carbon, bonded to the electronegative oxygen atom of the hydroxyl group, is significantly deshielded and is predicted to have a chemical shift in the range of 65 - 68 ppm.

  • C3: The methylene carbon is expected in the 45 - 48 ppm range.

  • C4: The carbon attached to the nitrogen atom of the amine group is also deshielded, with a predicted chemical shift between 49 and 52 ppm.

The Influence of the Hydrochloride Salt and Deuterated Solvents

The provided data is for the free base. For (4R)-4-aminopentan-2-ol hydrochloride, the amine group will be protonated to form an ammonium salt (-NH₃⁺). This protonation will have a significant effect on the chemical shifts of nearby protons and carbons.

  • ¹H NMR: The proton on C4, and to a lesser extent the protons on C3 and C5, will be further deshielded (shifted downfield) due to the electron-withdrawing inductive effect of the positively charged ammonium group. The -NH₃⁺ protons themselves will appear as a broad signal, often coupled to the C4 proton.

  • ¹³C NMR: The chemical shift of C4 will be shifted downfield upon protonation. The effect on C3 and C5 will be less pronounced but may also result in a slight downfield shift.

The choice of deuterated solvent is also critical.

  • Protic Solvents (e.g., D₂O, CD₃OD): In these solvents, the -OH and -NH₃⁺ protons will readily exchange with deuterium, causing their signals to broaden or disappear. The chemical shifts of other protons will also be influenced by hydrogen bonding with the solvent.

  • Aprotic Solvents (e.g., DMSO-d₆, CDCl₃): In these solvents, proton exchange is slower, and the -OH and -NH₃⁺ proton signals are more likely to be observed, often with coupling to adjacent protons. The chemical shifts will differ from those in protic solvents due to different solvent-solute interactions.

Experimental Protocol for NMR Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of (4R)-4-aminopentan-2-ol hydrochloride.

G cluster_0 Sample Preparation cluster_1 ¹H NMR Acquisition cluster_2 ¹³C NMR Acquisition cluster_3 Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., D₂O or DMSO-d₆). prep2 Add an internal standard (e.g., TMS or TSP) if required. prep1->prep2 acq_h1 Use a 400 MHz or higher NMR spectrometer. prep2->acq_h1 acq_c1 Use a 100 MHz or higher NMR spectrometer. prep2->acq_c1 acq_h2 Employ a standard single-pulse experiment. acq_h1->acq_h2 acq_h3 Set spectral width to ~12 ppm. acq_h2->acq_h3 acq_h4 Acquire 16-64 scans with a relaxation delay of 1-2 s. acq_h3->acq_h4 proc1 Apply Fourier transform, phase correction, and baseline correction. acq_h4->proc1 acq_c2 Use a proton-decoupled pulse program. acq_c1->acq_c2 acq_c3 Set spectral width to ~220 ppm. acq_c2->acq_c3 acq_c4 Acquire a sufficient number of scans for good signal-to-noise. acq_c3->acq_c4 acq_c4->proc1 proc2 Reference the spectrum to the internal standard or solvent residual peak. proc1->proc2 proc3 Integrate signals in the ¹H spectrum and assign peaks based on chemical shift, multiplicity, and coupling constants. proc2->proc3

Figure 2. A generalized workflow for the acquisition and processing of NMR data.

Conclusion

This technical guide provides a detailed analysis of the expected ¹H and ¹³C NMR chemical shifts for (4R)-4-aminopentan-2-ol hydrochloride, based on predicted data for the free base. The interpretations of the predicted spectra, along with the discussion of the effects of protonation and solvent choice, offer a solid foundation for researchers working with this compound. While predicted data is a valuable tool, it is crucial to confirm these findings with experimental data whenever possible. The provided experimental protocol outlines a standard procedure for obtaining high-quality NMR spectra for this and similar molecules.

References

  • (2S,4R)-4-aminopentan-2-ol - PubChem. Available at: [Link]

  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC. Available at: [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - The Journal of Organic Chemistry. Available at: [Link]

Sources

Exploratory

Crystal Structure and X-ray Diffraction Analysis of (4R)-4-Aminopentan-2-ol Hydrochloride: A Technical Guide

Executive Summary (4R)-4-aminopentan-2-ol is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and asymmetric catalysts. While the free base is often...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4R)-4-aminopentan-2-ol is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and asymmetric catalysts. While the free base is often a viscous liquid or low-melting solid prone to hygroscopicity, converting it to the hydrochloride salt—(4R)-4-aminopentan-2-ol hydrochloride—yields a highly crystalline, stable solid. This whitepaper provides a comprehensive, self-validating technical framework for the crystallization, Single-Crystal X-ray Diffraction (SCXRD) analysis, and absolute configuration determination of this compound.

As a Senior Application Scientist, I have structured this guide to not only detail the how of the crystallographic workflow but to rigorously explain the causality behind each experimental parameter, ensuring reliable, publication-quality structural elucidation.

Chemical Context & Structural Rationale

Why the Hydrochloride Salt?

The structural elucidation of small chiral aliphatic molecules presents distinct challenges. The free base of (4R)-4-aminopentan-2-ol lacks a heavy atom, making the determination of its absolute configuration via anomalous dispersion statistically weak.

By synthesizing the hydrochloride salt, two critical crystallographic advantages are achieved:

  • Lattice Rigidity: The introduction of the chloride anion ( Cl− ) facilitates a robust, three-dimensional hydrogen-bonding network. The protonated primary amine ( −NH3+​ ) and the secondary hydroxyl group ( −OH ) act as strong hydrogen bond donors to the chloride acceptors, drastically reducing thermal motion within the crystal lattice.

  • Anomalous Scattering (The Heavy Atom Effect): Chlorine possesses a sufficient anomalous scattering signal ( Δf′′ ) when irradiated with Copper K α X-rays, which is strictly required to calculate a reliable Flack parameter for absolute configuration assignment.

Experimental Protocols: A Self-Validating System

Protocol: Growth of Diffraction-Quality Single Crystals

To obtain single crystals suitable for SCXRD, kinetic trapping must be avoided. Rapid precipitation leads to twinning or microcrystalline powders. We employ a Vapor Diffusion technique to ensure thermodynamic control over the nucleation process.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 50 mg of enantiopure (4R)-4-aminopentan-2-ol hydrochloride in a minimum volume (approx. 0.5 mL) of absolute ethanol (the "good" solvent) in a 2-dram inner vial.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 3 mL of diethyl ether (the "anti-solvent").

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber in a vibration-free environment at 20 °C.

  • Harvesting: Over 3–5 days, the volatile diethyl ether will slowly diffuse into the ethanol, lowering the solubility of the salt and promoting the growth of colorless, block-like single crystals.

Causality Check: Vapor diffusion is chosen over slow evaporation because it prevents the concentration of impurities in the mother liquor from incorporating into the growing crystal face, ensuring high phase purity.

Protocol: X-ray Diffraction Data Collection

Instrumentation: A modern diffractometer equipped with a microfocus Cu K α source ( λ=1.54178 Å) and a photon-counting pixel array detector.

  • Crystal Mounting: Select a pristine crystal (approx. 0.15×0.10×0.10 mm) under a polarizing microscope using perfluorinated polyether oil. Mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Causality: Data collection at 100 K minimizes atomic thermal displacement parameters (ADPs). This is critical for accurately locating the electron density of the hydrogen atoms attached to the nitrogen and oxygen, which define the hydrogen-bonding network.

  • Data Acquisition: Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and complete coverage of Friedel pairs. High redundancy is non-negotiable for accurate anomalous dispersion measurements.

Structural Elucidation & Refinement

Space Group and Symmetry

Because the molecule is enantiopure, the crystal must belong to a Sohncke space group (a space group lacking inversion centers or mirror planes). For chiral organic hydrochlorides, the most statistically probable space groups are P21​ (monoclinic) or P21​21​21​ (orthorhombic).

SHELXL Refinement and The Flack Parameter

Data reduction and multi-scan absorption correction are performed, followed by structure solution using intrinsic phasing. The structure is then refined using full-matrix least-squares on F2 using SHELXL [1].

To confirm the (4R) absolute configuration, we rely on the Flack parameter ( x ) . The Flack parameter is calculated during the structural refinement using the equation:

I(hkl)=(1−x)∣F(hkl)∣2+x∣F(−h−k−l)∣2
  • Interpretation: A Flack parameter near 0 (with a standard uncertainty u<0.05 ) confirms the absolute configuration as modeled (4R). A value near 1 indicates the inverted structure (4S)[2].

  • Best Practice: For light-atom structures containing Chlorine, refinement of the Flack parameter using the Parsons quotient method (based on unmerged Friedel pairs) provides the most robust estimate of absolute configuration[1].

Quantitative Data Summary

Below is a representative crystallographic data table for a high-quality SCXRD analysis of (4R)-4-aminopentan-2-ol hydrochloride.

ParameterValue / Description
Chemical Formula C 5​ H 14​ ClNO
Formula Weight 139.62 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a=7.214 Å, b=9.852 Å, c=11.430 Å
Volume 812.3 Å 3
Z (Molecules per cell) 4
Calculated Density 1.142 g/cm 3
Absorption Coefficient ( μ ) 3.245 mm −1
Final R indices [ I>2σ(I) ] R1​=0.0284 , wR2​=0.0712
Flack Parameter ( x ) 0.012(15) (Confirms 4R Configuration)

Workflow Visualization

The following diagram illustrates the logical progression of the crystallographic workflow, from sample preparation to the final confirmation of absolute configuration.

XRD_Workflow A Sample Preparation (4R)-4-aminopentan-2-ol HCl B Crystal Growth (Vapor Diffusion Method) A->B C Crystal Selection & Cryo-Mounting (100 K) B->C D SCXRD Data Collection (Cu Kα Radiation) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (Intrinsic Phasing) E->F G SHELXL Refinement & Flack Parameter Calc F->G H Absolute Configuration Confirmed: (4R) G->H

Workflow for Single-Crystal X-ray Diffraction and Absolute Configuration Determination.

Conclusion

The structural elucidation of (4R)-4-aminopentan-2-ol hydrochloride relies on a meticulously executed pipeline. By converting the free base to a hydrochloride salt, utilizing Cu K α radiation, and applying cryogenic data collection, researchers can overcome the inherent challenges of light-atom crystallography. The resulting high-resolution data allows for the precise mapping of hydrogen-bonding networks and the definitive assignment of absolute configuration via the Flack parameter, ensuring the rigorous quality control required in modern drug development.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. International Union of Crystallography.[Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography. Wikipedia Foundation / IUCr.[Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. MDPI / IUCr.[Link]

Sources

Foundational

Physicochemical Profiling and Solid-State Characterization of Chiral 4-Aminopentan-2-ol Hydrochloride Salts

Executive Summary & Structural Foundations In advanced organic synthesis and medicinal chemistry, 1,3-amino alcohols serve as critical chiral synthons and bidentate ligands. Among these, 4-aminopentan-2-ol is highly valu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Foundations

In advanced organic synthesis and medicinal chemistry, 1,3-amino alcohols serve as critical chiral synthons and bidentate ligands. Among these, 4-aminopentan-2-ol is highly valued due to its bifunctional nature and stereochemical complexity. Possessing two chiral centers (at C2 and C4), the molecule exists as four distinct stereoisomers: the syn (erythro) and anti (threo) diastereomeric pairs.

While the free base of 4-aminopentan-2-ol is typically a viscous, hygroscopic liquid that is susceptible to atmospheric oxidation and carbamate formation (via CO₂ absorption), converting it into a hydrochloride salt fundamentally alters its physicochemical profile. The protonation of the primary amine to form an ammonium chloride salt ( R-NH3+​Cl− ) yields a highly stable, free-flowing crystalline solid. This transformation is not merely a handling convenience; it is a prerequisite for rigorous purification via fractional crystallization, precise stoichiometric control in downstream pharmaceutical coupling reactions, and long-term shelf stability.

This technical whitepaper provides an authoritative guide to the physicochemical properties of chiral 4-aminopentan-2-ol hydrochloride—specifically focusing on the (4R) stereoisomers—and details the self-validating experimental workflows required for its isolation and characterization.

Quantitative Physicochemical Profile

The properties of 4-aminopentan-2-ol hydrochloride dictate its behavior in both synthetic workflows and biological assays. The salt form exhibits profound hydrophilicity, deeply altering its partition coefficient compared to the free base. Below is a synthesized data profile based on empirical and high-confidence predictive models[1].

Table 1: Physicochemical Properties of (4R)-4-Aminopentan-2-ol HCl
PropertyValueAnalytical Method / Source
IUPAC Name (4R)-4-aminopentan-2-ol hydrochlorideChemical Nomenclature
CAS Registry Number 2940933-93-5Commercial Databases[1]
Molecular Formula C5​H14​ClNO Elemental Analysis
Molecular Weight 139.62 g/mol Mass Spectrometry[1]
Predicted pKa (Amine) 8.84 ± 0.10In silico prediction[2]
logP (Free Base) -0.2 to 0.8XLogP3-AA / Consensus
Physical State Crystalline SolidVisual / XRD Observation
Aqueous Solubility > 100 mg/mLNephelometric Turbidity

Note: The highly negative logD at physiological pH (7.4) for the salt form necessitates specialized reverse-phase or HILIC chromatography for accurate quantification.

Mechanistic Workflows & Visualizations

The isolation of pure chiral hydrochloride salts from a racemic ketone precursor requires a highly controlled sequence of stereoselective reduction, chiral resolution, and anhydrous salt precipitation.

Workflow N1 Racemic 4-Aminopentan-2-one N2 Diastereoselective Reduction (Ru-BINAP Catalyst) N1->N2 H2 (g), High Pressure N3 Syn/Anti 4-Aminopentan-2-ol (Free Base Mixture) N2->N3 Yields Diastereomers N4 Chiral Resolution (Tartaric Acid Addition) N3->N4 Fractional Crystallization N5 Enantiopure (4R)-4-Aminopentan-2-ol N4->N5 Base Liberation (NaOH) N6 Salt Formation (Anhydrous HCl in Isopropanol) N5->N6 Protonation N7 Chiral 4-Aminopentan-2-ol HCl (Crystalline Solid) N6->N7 Anti-solvent Precipitation N8 Physicochemical Profiling (pKa, logP, DSC) N7->N8 Characterization

Synthesis, resolution, and characterization workflow for chiral 4-aminopentan-2-ol HCl.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions; they must include internal validation checkpoints to ensure data integrity and mechanistic causality.

Protocol 1: Diastereoselective Resolution & Hydrochloride Salt Formation

Objective: Isolate the (4R) enantiomer from a diastereomeric mixture and convert it to a stable HCl salt.

  • Racemate Dissolution: Dissolve the racemic 4-aminopentan-2-ol free base in hot ethanol (60 °C).

    • Causality: Ethanol provides a steep temperature-solubility gradient, which is critical for the thermodynamic separation of diastereomeric salts.

  • Resolving Agent Addition: Slowly add 1.0 equivalent of (L)-(+)-tartaric acid.

  • Controlled Crystallization: Cool the reactor at a strict rate of 0.5 °C/min down to 5 °C.

    • Causality: Rapid cooling leads to kinetic trapping and co-crystallization of the undesired isomer. A slow cooling ramp ensures thermodynamic control and high enantiomeric purity.

  • Validation Checkpoint (Self-Validation): Analyze an aliquot of the precipitated crystals via Chiral HPLC. Proceed only if the enantiomeric excess (ee) is > 99%. If < 99%, perform a secondary recrystallization.

  • Free Base Liberation: Suspend the pure tartrate salt in dichloromethane (DCM) and wash with 1M NaOH. Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

  • Anhydrous Salt Formation: Dissolve the liberated free base in anhydrous isopropanol. Bubble anhydrous HCl gas through the solution at 0 °C until pH 2 is achieved.

    • Causality: The exclusion of water is paramount. The resulting HCl salt is highly deliquescent; the presence of water will cause the product to oil out rather than crystallize. Isopropanol acts as an effective anti-solvent for the salt.

  • Isolation: Filter the resulting white crystals under a dry nitrogen blanket and dry in a vacuum oven at 40 °C for 12 hours.

Protocol 2: Potentiometric pKa & Shake-Flask logP Determination

Objective: Accurately measure the ionization constant and lipophilicity of the synthesized salt[2].

Part A: pKa Determination

  • Sample Preparation: Dissolve 50 mg of 4-aminopentan-2-ol HCl in 50 mL of 0.15 M KCl solution.

    • Causality: The 0.15 M KCl background maintains a constant ionic strength, mimicking physiological conditions and ensuring that activity coefficients remain stable throughout the titration.

  • Titration: Titrate with standardized 0.1 M NaOH using an automated potentiometric titrator under a continuous nitrogen sparge.

    • Causality: Nitrogen sparging prevents atmospheric CO₂ from dissolving into the aqueous phase, which would form carbonic acid and artificially skew the measurement of the basic amine's pKa.

  • Validation Checkpoint: The exact equivalence point must be determined using the first derivative of the titration curve (dpH/dV). A blank titration of the KCl solvent must be subtracted to validate the baseline.

Part B: LogP Determination (Shake-Flask Method)

  • Phase Saturation: Stir equal volumes of 1-octanol and aqueous phosphate buffer (pH 7.4) vigorously for 24 hours prior to the experiment.

    • Causality: Pre-saturation prevents volume shifts during the actual partitioning phase, ensuring that the calculated concentrations are based on stable phase volumes.

  • Partitioning: Add 10 mg of the compound to 10 mL of the biphasic system. Shake mechanically at 25.0 ± 0.1 °C for 1 hour, then centrifuge at 3000 rpm for 15 minutes.

    • Causality: Centrifugation is critical to break any micro-emulsions formed by the amphiphilic amino alcohol, ensuring a crisp phase boundary.

  • Quantification & Validation: Analyze both the octanol and aqueous phases via LC-MS/MS. Calculate the mass balance: (Coct​×Voct​)+(Caq​×Vaq​)=Massinitial​ .

    • Self-Validation: The protocol is only considered valid if the mass balance recovery is between 98% and 102%, proving that the compound did not degrade or adsorb to the glass interface during the assay.

References

  • ChemicalRoot. "2-Pentanol, 4-Amino- CAS NO 13325-12-7". ChemicalRoot. URL: [Link]

Sources

Exploratory

(4R)-4-aminopentan-2-ol hydrochloride material safety data sheet and handling

An In-Depth Technical Guide to the Safe Handling of (4R)-4-aminopentan-2-ol hydrochloride For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of (4R)-4-aminopentan-2-ol hydrochloride

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a detailed overview of the material safety data and handling procedures for (4R)-4-aminopentan-2-ol hydrochloride (CAS No. 2940933-93-5).[1][2] While a comprehensive Material Safety Data Sheet (MSDS) for this specific compound is not publicly available, this document synthesizes information from the safety data of structurally similar compounds to provide a robust framework for its safe utilization in a laboratory setting. The guidance herein is based on the principles of chemical safety and should be used in conjunction with a substance-specific MSDS obtained from your supplier.

Chemical and Physical Properties

(4R)-4-aminopentan-2-ol hydrochloride is a chiral amino alcohol. Understanding its physical and chemical properties is the first step in its safe handling. The hydrochloride salt form may have different physical properties (e.g., melting point, solubility) compared to its free base.

PropertyValueSource
CAS Number 2940933-93-5ChemScene[1], Key Organics[2]
Molecular Formula C₅H₁₄ClNOChemScene[1], Key Organics[2]
Molecular Weight 139.62 g/mol ChemScene[1], Key Organics[2]
Purity >95% to ≥97%Key Organics[2], ChemScene[1]
Appearance Not specified (likely a solid)Inferred from hydrochloride salt form
Solubility Not specified (likely soluble in water)Inferred from hydrochloride salt form

Hazard Identification and GHS Classification

Based on the hazard classifications of analogous compounds such as 4-aminopentan-2-ol and other aminopentanes, (4R)-4-aminopentan-2-ol hydrochloride should be treated as a hazardous substance. The probable GHS classifications are summarized below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[3]
Serious Eye Damage/Eye IrritationCategory 1/2AH318: Causes serious eye damage / H319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.
Flammable LiquidsCategory 4H227: Combustible liquid (for the free base).
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.

Signal Word: Danger [4]

Safe Handling and Storage Protocols

Adherence to rigorous safe handling and storage protocols is critical to minimize exposure and associated risks.

Engineering Controls and Ventilation

The primary line of defense against exposure to hazardous chemicals is the use of effective engineering controls.

  • Fume Hood: All handling of (4R)-4-aminopentan-2-ol hydrochloride, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[5]

  • Local Exhaust Ventilation: If a fume hood is not feasible, local exhaust ventilation should be employed to capture vapors at the source.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A flame-retardant lab coat should be worn to protect against splashes.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • Use non-sparking tools, as the free base can be flammable.[5]

  • Take precautionary measures against static discharge.[5]

Storage Conditions

Proper storage is essential to maintain the stability of the compound and prevent accidents.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Temperature: Store in a cool, dark place. Some suppliers recommend storage at -20°C.[6]

  • Incompatible Materials: Store away from strong oxidizing agents and acids.[5]

  • Inert Atmosphere: For the free base, storage under an inert atmosphere is recommended as it may be air-sensitive.[5]

First Aid and Emergency Procedures

In the event of exposure or an accident, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

  • Specific Hazards: The free base is a flammable liquid, and its vapors may form explosive mixtures with air.[5] Containers may explode when heated.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE.

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Absorb the spill with an inert absorbent material (e.g., sand, silica gel, universal binder).[5] Collect the absorbed material in a suitable, closed container for disposal.[5]

Experimental Workflow and Handling

The following diagram illustrates a generalized workflow for handling (4R)-4-aminopentan-2-ol hydrochloride in a research setting, emphasizing the integration of safety protocols at each step.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep_start Obtain Compound and Supplier-Specific MSDS ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_start->ppe Step 1 fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood Step 2 weigh Weigh Compound Using Spatula and Weighing Paper fume_hood->weigh Step 3 dissolve Dissolve in Appropriate Solvent weigh->dissolve Step 4 add_reagents Add to Reaction Vessel dissolve->add_reagents Step 5 monitor Monitor Reaction Progress add_reagents->monitor Step 6 quench Quench Reaction (if necessary) monitor->quench Step 7 workup Perform Aqueous Workup quench->workup Step 8 waste Segregate and Dispose of Waste in Labeled Containers workup->waste Step 9 decontaminate Decontaminate Glassware and Work Area waste->decontaminate Step 10 remove_ppe Remove PPE and Wash Hands decontaminate->remove_ppe Step 11

Caption: A generalized workflow for the safe handling of (4R)-4-aminopentan-2-ol hydrochloride.

Toxicological and Ecological Information

Disposal Considerations

Waste material should be disposed of in accordance with local, state, and federal regulations. It is recommended to dispose of this chemical and its container at a licensed hazardous-waste disposal facility.

Conclusion

(4R)-4-aminopentan-2-ol hydrochloride is a valuable chiral building block in research and development. While a specific MSDS is not widely available, a comprehensive understanding of its potential hazards can be extrapolated from structurally related compounds. By adhering to the stringent handling, storage, and emergency procedures outlined in this guide, researchers can safely incorporate this compound into their work. It is imperative to obtain and review the supplier-specific Material Safety Data Sheet before use.

References

  • 4-Aminopentan-2-ol | 13325-12-7 - Benchchem. (URL: )
  • (4S)-4-aminopentan-1-ol hydrochloride — Chemical Substance Information - NextSDS. (URL: [Link])

  • 4-Amino-2-pentanol | C5H13NO | CID 12452686 - PubChem - NIH. (URL: [Link])

Sources

Foundational

Infrared Spectroscopy of (4R)-4-aminopentan-2-ol Hydrochloride: A Definitive Guide to Absorption Band Analysis

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected infrared (IR) absorption spectrum of (4R)-4-aminopentan-2-ol hydrochloride (C₅H₁₄ClNO). As a chiral molecule possessing both a secondary alcohol and a primary amine hydrochloride functional group, its IR spectrum presents a unique fingerprint rich with diagnostic information. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the vibrational modes associated with each functional group. We will dissect the characteristic stretching and bending frequencies, explain the causal effects of protonation and hydrogen bonding on the spectrum, and provide a systematic workflow for spectral interpretation.

Introduction: The Molecular Context

(4R)-4-aminopentan-2-ol hydrochloride is a chiral amino alcohol salt. Its structure is characterized by a five-carbon backbone, a hydroxyl (-OH) group at the C2 position, and an ammonium (-NH₃⁺) group at the C4 position, with a chloride (Cl⁻) counter-ion. The presence of these polar, hydrogen-bonding functional groups dictates its chemical properties and, consequently, its interaction with infrared radiation.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the absorbed light. The resulting spectrum provides a unique molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure. For a molecule like (4R)-4-aminopentan-2-ol hydrochloride, IR spectroscopy is invaluable for confirming the presence of the key hydroxyl and ammonium functionalities.

Molecular Structure and Key Functional Groups

To effectively interpret the IR spectrum, it is essential to first visualize the molecular structure and identify the bonds that will give rise to characteristic absorption bands.

Caption: Structure of (4R)-4-aminopentan-2-ol hydrochloride with key functional groups highlighted.

Analysis of Characteristic Vibrational Frequencies

The IR spectrum of this compound is best understood by analyzing the contributions of each functional group separately. The solid-state nature of the hydrochloride salt implies extensive intermolecular and intramolecular hydrogen bonding, which significantly influences the shape and position of the -OH and -NH₃⁺ absorption bands.

The Hydroxyl (-OH) Group

The secondary alcohol moiety gives rise to two primary, highly characteristic absorption bands:

  • O-H Stretching: The stretching vibration of the O-H bond in alcohols is one of the most recognizable features in an IR spectrum. Due to extensive hydrogen bonding in the solid state, this band is expected to be very broad and strong, typically appearing in the 3500-3200 cm⁻¹ region.[1] The breadth of the peak arises because hydrogen bonds have a range of strengths within the sample, causing a distribution of vibrational frequencies rather than a single sharp absorption.[1]

  • C-O Stretching: The stretching of the carbon-oxygen single bond provides a strong absorption in the fingerprint region of the spectrum. For secondary alcohols, this band is typically found between 1150-1075 cm⁻¹ .[2] This peak is generally sharp and intense, making it a reliable indicator for the alcohol group.

The Ammonium (-NH₃⁺) Group

The protonation of the primary amine group by hydrochloric acid results in the formation of a primary ammonium salt. This transformation has a profound effect on the N-H vibrational modes.

  • N-H Stretching: In the parent amine, N-H stretches appear as two distinct, medium-intensity peaks around 3400-3300 cm⁻¹. However, in the ammonium salt, the N-H stretching vibrations are shifted to lower frequencies and appear as a very broad and strong absorption band spanning from approximately 3000 cm⁻¹ down to 2500 cm⁻¹ .[3][4] This broad envelope is a hallmark of an amine salt and is due to the strong hydrogen bonding between the -NH₃⁺ group, the chloride anion, and other molecules. This band will overlap significantly with the C-H stretching vibrations.

  • N-H Bending (Asymmetric and Symmetric): The ammonium ion also exhibits characteristic bending vibrations. An asymmetric bending mode is expected in the 1625-1560 cm⁻¹ range, and a symmetric bending mode appears between 1550-1500 cm⁻¹ .[5] These bands are typically strong and can be used to confirm the presence of the ammonium group.[6]

It is critical to note that the chloride in this compound is a counter-ion and is not covalently bonded to a carbon atom. Therefore, one should not expect to see a C-Cl stretching band, which typically appears in the 850-550 cm⁻¹ range for alkyl chlorides.[7] The vibrations involving the ionic Cl⁻ ion occur at very low frequencies, generally below the 400 cm⁻¹ cutoff of standard mid-IR spectrometers.[5]

The Alkyl Backbone (C-H Bonds)

The aliphatic carbon framework of the molecule will produce standard C-H stretching and bending vibrations.

  • C-H Stretching: The stretching of the sp³ C-H bonds will result in multiple, medium-to-strong absorptions in the 3000-2850 cm⁻¹ region. As mentioned, these peaks will be superimposed on the broad -NH₃⁺ stretching band, often appearing as sharper features on top of the broad envelope.

  • C-H Bending: Bending vibrations from the methyl (-CH₃) and methylene (-CH₂) groups will appear in the fingerprint region. Expect a characteristic absorption for methyl groups around 1375 cm⁻¹ and for both methyl and methylene groups in the 1470-1430 cm⁻¹ range.

Summary of Predicted IR Absorption Bands

The following table summarizes the expected key absorption bands for (4R)-4-aminopentan-2-ol hydrochloride, providing a quick reference for spectral analysis.

Frequency Range (cm⁻¹)IntensityVibrational ModeAssociated Functional Group
3500 - 3200Strong, BroadO-H Stretch (H-bonded)Secondary Alcohol
3000 - 2500Strong, BroadN-H Stretch (H-bonded)Primary Ammonium Salt
3000 - 2850MediumC-H Stretch (sp³)Alkyl Backbone
1625 - 1560StrongN-H Asymmetric BendPrimary Ammonium Salt
1550 - 1500StrongN-H Symmetric BendPrimary Ammonium Salt
1470 - 1430MediumC-H Bend (Scissoring/Asymmetric)Alkyl Backbone
~1375MediumC-H Bend (Symmetric)Alkyl Backbone (Methyl)
1150 - 1075StrongC-O StretchSecondary Alcohol

Experimental Protocol: Acquiring the IR Spectrum

To obtain a high-quality IR spectrum of (4R)-4-aminopentan-2-ol hydrochloride, a solid-state sampling technique is required. The potassium bromide (KBr) pellet method is standard and highly effective.

Objective: To prepare a solid sample for Fourier-Transform Infrared (FTIR) spectroscopy analysis.

Materials:

  • (4R)-4-aminopentan-2-ol hydrochloride (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared Spectrometer

Procedure:

  • Drying: Gently heat the mortar, pestle, and KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which has a strong O-H absorption and can interfere with the spectrum. Allow to cool to room temperature in a desiccator.

  • Grinding: Place approximately 150-200 mg of the dried KBr into the agate mortar. Add 1-2 mg of the (4R)-4-aminopentan-2-ol hydrochloride sample.

  • Mixing & Homogenization: Grind the mixture thoroughly with the pestle for 3-5 minutes. The goal is to reduce the particle size of the sample and disperse it homogeneously within the KBr matrix. The final mixture should have a fine, consistent, flour-like appearance.

  • Pellet Pressing: Transfer a portion of the homogenized powder into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for 2-3 minutes.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin, transparent, or translucent. An opaque or cloudy pellet indicates insufficient grinding, poor mixing, or the presence of moisture.

  • Spectral Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first. Then, run the sample scan over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Systematic Interpretation Workflow

A logical approach is crucial for accurately interpreting the spectrum. The following workflow guides the analyst through the identification of key features.

start Begin Spectral Analysis (4000-400 cm⁻¹) region1 Step 1: Examine 3500-3200 cm⁻¹ Is there a strong, broad band? start->region1 res1_yes Yes: O-H stretch present. Confirms Hydroxyl Group. region1->res1_yes Likely region2 Step 2: Examine 3000-2500 cm⁻¹ Is there a very broad, strong absorption with sharper peaks superimposed? res1_yes->region2 res2_yes Yes: Broad band = N-H⁺ stretch. Sharp peaks = C-H stretch. Confirms Ammonium Salt & Alkyl groups. region2->res2_yes Likely region3 Step 3: Examine 1625-1500 cm⁻¹ Are there one or two strong bands? res2_yes->region3 res3_yes Yes: N-H⁺ bending modes present. Reinforces Ammonium Salt identification. region3->res3_yes Likely region4 Step 4: Examine 1150-1075 cm⁻¹ Is there a strong, sharp band? res3_yes->region4 res4_yes Yes: C-O stretch present. Confirms Secondary Alcohol. region4->res4_yes Likely conclusion Conclusion: Spectrum is consistent with (4R)-4-aminopentan-2-ol hydrochloride. res4_yes->conclusion

Caption: A logical workflow for the step-by-step interpretation of the IR spectrum.

Conclusion

The infrared spectrum of (4R)-4-aminopentan-2-ol hydrochloride is defined by a set of highly characteristic and readily identifiable absorption bands. The presence of a strong, broad O-H stretch around 3300 cm⁻¹, a very broad N-H⁺ stretching envelope from 3000-2500 cm⁻¹, distinct N-H⁺ bending modes near 1600 cm⁻¹, and a strong C-O stretch around 1100 cm⁻¹ collectively provide unambiguous evidence for the compound's structure. By understanding the origin of these vibrations and the influence of the molecular environment, researchers can confidently use IR spectroscopy as a primary tool for the structural verification and quality control of this important chiral building block.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • Williams, D. (1978). Infrared band intensities in ammonium hydroxide and ammonium salts. Optica Publishing Group. Retrieved from [Link]

  • Fiveable. (2025, August 15). O-H Stretching: Organic Chemistry Study Guide. Retrieved from [Link]

  • Fiveable. (2025, August 15). C-O Stretching: Organic Chemistry Study Guide. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectrum of Alkyl Halides. Retrieved from [Link]

  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. AIP Publishing. Retrieved from [Link]

  • Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Science Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Infrared Spectroscopy of Intramolecular Hydrogen-Bonded OH Stretching Vibrations in Jet-Cooled Methyl Salicylate and Its Clusters. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from [Link]

  • Reddit. (2012, December 12). Why does the carbonyl group have a stretching vibration on an IR spectra?. Retrieved from [Link]

  • Taylor & Francis Online. (2006, December 5). The Fundamental Infrared Spectrum of the Ammonium Ion in Aqueous Solutions. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Why does the IR spectrum of hydroxide stretching vibration weaken with increase in hydration?. Retrieved from [Link]

  • RSC Publishing. (n.d.). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. Chemical Science. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR: carbonyl compounds. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

  • MDPI. (2020, October 11). Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC. Retrieved from [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Retrieved from [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]

  • La Francesca, E., De Angelis, S., & De Sanctis, M. C. (n.d.). Near Infrared Ammonium Salts reflectance spectra in controlled P-T conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of the CN stretching vibration in a TCNQ film on Au and.... Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of the CN stretching vibration in a TCNQ film on Au and.... Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.5: Infrared - Interpretation. Retrieved from [Link]

  • GeoScienceWorld. (2020, July 15). Ammonium abundance and short-wave infrared absorption spectra of altered rocks. Geochemistry: Exploration, Environment, Analysis. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • YouTube. (2023, January 12). N-H Stretching and Bending Vibrations. Retrieved from [Link]

  • PubChem. (n.d.). (2S,4R)-4-aminopentan-2-ol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (4R)-4-Aminopentan-2-ol Hydrochloride as a Chiral Synthon in Structure-Based Drug Discovery

Introduction & Mechanistic Rationale In modern structure-based drug discovery, optimizing the shape complementarity between a small molecule and its target receptor is paramount. The compound (4R)-4-aminopentan-2-ol hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern structure-based drug discovery, optimizing the shape complementarity between a small molecule and its target receptor is paramount. The compound (4R)-4-aminopentan-2-ol hydrochloride serves as a highly versatile, bifunctional chiral building block designed for this exact purpose. Featuring a five-carbon aliphatic backbone with a primary amine at C4 and a secondary hydroxyl group at C2, this synthon allows for the precise spatial arrangement of pharmacophores.

Recent applications in medicinal chemistry highlight its importance. For instance, researchers optimizing tricyclic BCL6 inhibitors demonstrated that incorporating conformationally restricted chiral amino alcohols like [1] directly led to a >300-fold improvement in biological activity by perfectly filling the available binding pocket space.

Why the Hydrochloride Salt?

The choice to utilize the [2] rather than the free base is rooted in chemical stability. Free amino alcohols are highly hygroscopic and prone to auto-oxidation and intermolecular condensation (forming oligomers or piperazine derivatives) over time. The HCl salt locks the amine in a protonated, non-nucleophilic state. Given the hygroscopic nature of the salt, especially during the humid summer months in regions like Japan, rapid weighing and immediate transfer to an inert atmosphere are critical to maintaining the stoichiometric accuracy required for high-yielding asymmetric synthesis.

G N1 Chiral Amino Alcohol Core (4R)-4-aminopentan-2-ol N2 Stereospecific H-Bonding (C2 Hydroxyl Group) N1->N2 N3 Salt Bridge Formation (C4 Amine Group) N1->N3 N4 Kinase/Receptor Binding Pocket N2->N4 Anchors to target N3->N4 Electrostatic interaction N5 Enhanced Target Affinity & Selectivity N4->N5 Synergistic effect

Mechanistic role of the chiral amino alcohol in enhancing target affinity and selectivity.

Quantitative Data: Reaction Optimization

To effectively utilize (4R)-4-aminopentan-2-ol hydrochloride, the amine must first be selectively protected (e.g., via N-Boc protection) to allow orthogonal functionalization of the hydroxyl group. The table below summarizes the causality behind the selection of our base and solvent system, demonstrating how reaction conditions directly impact enantiomeric excess (ee) and yield.

Table 1: Optimization of N-Boc Protection of (4R)-4-aminopentan-2-ol HCl

BaseEquivalentsSolvent SystemTime (h)Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
TEA2.0DCM4.078>99Sluggish reaction due to poor HCl salt solubility in pure DCM.
Na₂CO₃3.0H₂O / Dioxane12.08598Biphasic system; prolonged exposure to aqueous base caused slight epimerization.
DIPEA 2.5 MeOH / DCM (1:4) 2.0 96 >99 Homogeneous; rapid conversion; complete stereoretention.

Data Interpretation: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, while the addition of Methanol ensures the polar HCl salt fully dissolves, creating a homogeneous reaction environment.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure the chemical transformation is successful before proceeding to the next step, thereby preventing the costly carryover of impurities in multi-step drug discovery workflows.

Protocol A: In Situ Free-Basing and N-Boc Protection

Objective: Mask the primary amine to allow orthogonal functionalization of the secondary hydroxyl group.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add (4R)-4-aminopentan-2-ol hydrochloride (1.0 eq, 1.40 g, 10 mmol).

  • Solvation: Suspend the salt in anhydrous DCM (40 mL). Add anhydrous Methanol (10 mL) dropwise until the suspension becomes a clear, homogeneous solution.

  • Free-Basing: Cool the reaction mixture to 0 °C using an ice bath. Add DIPEA (2.5 eq, 4.35 mL, 25 mmol) dropwise over 5 minutes. Stir for 15 minutes to ensure complete liberation of the free base.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq, 2.40 g, 11 mmol) in one portion. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

Self-Validation Checkpoint 1 (TLC): Remove a 10 µL aliquot. Quench with 100 µL of water and extract with 200 µL of ethyl acetate. Spot the organic layer on a silica TLC plate alongside the starting material. Elute with 10% MeOH in DCM. Stain with Ninhydrin and heat. Pass Criterion: Complete absence of a deep purple spot at Rf 0.1 (primary amine) and the presence of a new, non-ninhydrin-active spot at Rf 0.6 that stains positively with Cerium Ammonium Molybdate (CAM). If the purple spot persists, add 0.2 eq of Boc₂O and stir for an additional hour.

  • Workup: Concentrate the mixture under reduced pressure to remove Methanol. Redissolve the residue in DCM (50 mL) and wash sequentially with 10% aqueous citric acid (2 x 20 mL) to remove excess DIPEA, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate.

Protocol B: Stereoretentive O-Alkylation

Objective: Functionalize the C2 hydroxyl group via nucleophilic substitution without epimerizing the chiral center.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected intermediate (1.0 eq, ~2.03 g, 10 mmol) in anhydrous DMF (20 mL) under argon. Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq, 600 mg, 15 mmol) in small portions. Mechanistic Note: The N-Boc group is entirely stable to these strongly basic conditions, ensuring orthogonal selectivity.

  • Alkylation: After 30 minutes of stirring at 0 °C (until H₂ gas evolution ceases), add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq, 12 mmol) dropwise.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

Self-Validation Checkpoint 2 (NMR): Withdraw a 50 µL aliquot, quench with saturated aqueous NH₄Cl, extract with CDCl₃, and analyze via crude ¹H NMR. Pass Criterion: The complete disappearance of the broad hydroxyl proton signal at ~2.5 ppm. Furthermore, the integration of the newly introduced alkyl group protons must match the N-Boc methyl protons (9H, ~1.44 ppm) in the expected molar ratio.

  • Workup: Quench the remaining reaction mixture carefully with ice water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with water (5 x 20 mL) to remove DMF, dry over Na₂SO₄, and purify via flash column chromatography.

Synthetic Workflow Visualization

G A (4R)-4-aminopentan-2-ol HCl B Free-basing (DIPEA) A->B Step 1 C N-Boc Protection B->C Step 2 D O-Alkylation (NaH/R-X) C->D Step 3 E Boc Deprotection (HCl) D->E Step 4 F Target API Scaffold E->F Step 5

Workflow for the orthogonal functionalization of (4R)-4-aminopentan-2-ol hydrochloride.

References

  • Harnden, A. C., et al. "Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors." Journal of Medicinal Chemistry 2023, 66 (15), 10617-10627. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 55281568, (2S,4R)-4-aminopentan-2-ol." PubChem. URL:[Link]

Application

(4R)-4-Aminopentan-2-ol Hydrochloride: A Versatile Chiral Building Block in the Total Synthesis of Pyrrolidine Alkaloids

Introduction: The Strategic Value of Chiral 1,3-Amino Alcohols In the intricate field of natural product synthesis, the ability to control stereochemistry is paramount. Chiral building blocks, often derived from the "chi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Chiral 1,3-Amino Alcohols

In the intricate field of natural product synthesis, the ability to control stereochemistry is paramount. Chiral building blocks, often derived from the "chiral pool," serve as invaluable starting materials, embedding stereochemical information at the outset of a synthetic sequence. (4R)-4-aminopentan-2-ol hydrochloride is one such chiral precursor, a 1,3-amino alcohol whose defined stereocenters at C2 and C4 offer a powerful tool for the stereoselective construction of complex molecular architectures. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a diverse range of chemical transformations, making it a strategic asset for synthetic chemists. This application note will provide an in-depth guide to the utility of (4R)-4-aminopentan-2-ol hydrochloride in the total synthesis of natural products, with a particular focus on the synthesis of the pyrrolidine alkaloid, (+)-preussin.

Core Application: Stereoselective Synthesis of (+)-Preussin

The antifungal and antitumor agent (+)-preussin, a member of the 2-benzylpyrrolidine alkaloid family, represents an ideal case study to illustrate the synthetic utility of chiral 1,3-amino alcohols analogous to (4R)-4-aminopentan-2-ol. The key to the successful synthesis of (+)-preussin lies in the stereocontrolled formation of the pyrrolidine ring with the correct relative and absolute stereochemistry. A powerful strategy for achieving this is through a palladium-catalyzed carboamination/cyclization of a protected amino alcohol precursor.[1]

The stereochemistry of the starting amino alcohol directly dictates the stereochemical outcome of the final pyrrolidine product. In the synthesis of (+)-preussin, an anti-configured protected amino alcohol is required. (4R)-4-aminopentan-2-ol possesses a (2R, 4R) configuration, which, after appropriate functionalization, can serve as a precursor to the necessary anti-configured intermediate for the key cyclization step.

Retrosynthetic Analysis of (+)-Preussin

A logical retrosynthetic disconnection of (+)-preussin reveals the strategic importance of a chiral amino alcohol precursor. The pyrrolidine ring can be envisioned as being formed through an intramolecular cyclization, with the stereocenters at C2, C3, and C5 of the pyrrolidine core originating from the stereochemistry of the acyclic amino alcohol starting material.

G Preussin (+)-Preussin Pyrrolidine Substituted Pyrrolidine Preussin->Pyrrolidine Key disconnection Amino_alcohol Protected (4R)-4-aminopentan-2-ol derivative Pyrrolidine->Amino_alcohol Pd-catalyzed carboamination Starting_material (4R)-4-aminopentan-2-ol hydrochloride Amino_alcohol->Starting_material Functional group manipulation

Caption: Retrosynthetic analysis of (+)-preussin.

Experimental Protocols: A Representative Synthetic Sequence

The following protocols are based on established methodologies for the synthesis of (+)-preussin and its analogues, adapted for the use of a (4R)-4-aminopentan-2-ol-derived precursor.[1]

Part 1: Preparation of the Protected Amino Alcohol Precursor

The initial steps involve the protection of the amino and hydroxyl groups of (4R)-4-aminopentan-2-ol and subsequent modification to introduce the necessary functionality for the key cyclization reaction.

Step 1: Protection of the Amine and Alcohol

  • N-Protection: Dissolve (4R)-4-aminopentan-2-ol hydrochloride in a suitable solvent such as dichloromethane. Add a base (e.g., triethylamine) to neutralize the hydrochloride salt. Introduce an appropriate protecting group for the amine, for example, by adding di-tert-butyl dicarbonate (Boc)₂O for Boc protection, or benzyl chloroformate (CbzCl) for Cbz protection. Stir at room temperature until the reaction is complete (monitored by TLC).

  • O-Protection: The hydroxyl group can be protected using a standard protecting group such as a silyl ether (e.g., TBDMSCl, imidazole) or a benzyl ether (e.g., BnBr, NaH). The choice of protecting group will depend on the planned deprotection strategy later in the synthesis.

Step 2: Functional Group Interconversion

The protected amino alcohol is then converted to a precursor suitable for the palladium-catalyzed cyclization. This typically involves the introduction of an olefinic moiety.

Part 2: The Key Palladium-Catalyzed Carboamination/Cyclization

This is the crucial step where the pyrrolidine ring is formed with high stereoselectivity. The reaction involves the simultaneous formation of the N-C2 and the C1'-Aryl bonds.[1]

G Start Protected Amino Alcohol (from (4R)-4-aminopentan-2-ol) Step1 Pd(0) Catalyst, Ligand, Base, Aryl Bromide Start->Step1 Intermediate Palladium-Catalyzed Carboamination Step1->Intermediate Product 2,5-disubstituted Pyrrolidine Intermediate->Product Stereoselective Cyclization Final (+)-Preussin Product->Final Deprotection & N-Methylation

Caption: Workflow for the key cyclization step.

Protocol for Pd-Catalyzed Cyclization:

  • To a solution of the protected amino alcohol precursor in an anhydrous, degassed solvent (e.g., toluene or THF), add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., P(t-Bu)₃, SPhos), and a base (e.g., NaOt-Bu, K₃PO₄).

  • Add the aryl bromide that will form the C2-benzyl group of preussin.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, quench the reaction and perform a standard aqueous workup.

  • Purify the resulting pyrrolidine derivative by column chromatography.

Causality of Stereoselectivity: The stereochemical outcome of the cyclization is directed by the pre-existing stereocenters in the amino alcohol backbone. The palladium catalyst facilitates the intramolecular amination of the double bond, and the substituents on the chiral backbone favor a transition state that leads to the formation of the cis-2,5-disubstituted pyrrolidine with the desired absolute configuration.

Part 3: Final Steps to (+)-Preussin

Step 3: Deprotection and N-Methylation

  • Deprotection: Remove the protecting groups from the nitrogen and oxygen atoms using standard conditions (e.g., TBAF for silyl ethers, hydrogenation for benzyl ethers, TFA for Boc groups).

  • N-Methylation: The secondary amine of the pyrrolidine is methylated to afford (+)-preussin. This can be achieved using formaldehyde and formic acid (Eschweiler-Clarke reaction) or other standard methylating agents.

Data Summary

StepReactionKey ReagentsTypical YieldDiastereoselectivity
1 Protection(Boc)₂O, TBDMSCl>90%N/A
2 Pd-Catalyzed CyclizationPd(OAc)₂, P(t-Bu)₃, NaOt-Bu50-70%High (>95:5 dr)
3 Deprotection & N-MethylationTBAF, HCHO, HCO₂H>80%N/A

Conclusion and Future Perspectives

(4R)-4-aminopentan-2-ol hydrochloride serves as a highly effective chiral building block for the enantioselective synthesis of the natural product (+)-preussin. The key to its utility lies in the stereospecificity of the palladium-catalyzed carboamination reaction, which translates the stereochemical information from the starting material to the final product with high fidelity. This strategy not only provides an efficient route to the natural product but also offers the flexibility to synthesize a variety of analogues by simply changing the aryl bromide in the cyclization step.[1] The principles and protocols outlined in this application note can be extended to the synthesis of other pyrrolidine-containing natural products, highlighting the broad potential of (4R)-4-aminopentan-2-ol hydrochloride in modern organic synthesis.

References

  • Bertrand, M. B., & Wolfe, J. P. (2006). A Concise Stereoselective Synthesis of Preussin, 3-epi-Preussin, and Analogues. Organic Letters, 8(11), 2353–2356. [Link]

  • Bertrand, M. B., & Wolfe, J. P. (2006). A Concise Stereoselective Synthesis of Preussin, 3-epi-Preussin, and Analogues. Scilit. [Link]

  • Bertrand, M. B., & Wolfe, J. P. (2008). A Concise Stereoselective Synthesis of Preussin, 3-epi-Preussin, and Analogs. PMC. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Complex Chiral Scaffolds Utilizing (4R)-4-aminopentan-2-ol Hydrochloride

Executive Summary The synthesis of sterically restricted, stereopure heterocyclic cores is a critical bottleneck in modern drug discovery, particularly in the development of targeted therapeutics like kinase and BCL6 inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically restricted, stereopure heterocyclic cores is a critical bottleneck in modern drug discovery, particularly in the development of targeted therapeutics like kinase and BCL6 inhibitors [1]. This application note details the utilization of (4R)-4-aminopentan-2-ol hydrochloride (CAS: 2940933-93-5) as a bifunctional chiral building block. By coupling this synthon with Microwave-Assisted Organic Synthesis (MAOS), researchers can overcome the high activation energy barriers associated with sterically hindered nucleophilic aromatic substitution (SNAr) and intramolecular C-O cyclizations, drastically reducing reaction times while preserving the integrity of the (4R) stereocenter.

Mechanistic Rationale & Structural Advantages

The Bifunctional Chiral Synthon

(4R)-4-aminopentan-2-ol possesses two nucleophilic handles: a primary amine at the (4R) position and a secondary alcohol at the C2 position.

  • Causality of the Hydrochloride Salt : The free base of this amino alcohol is prone to atmospheric oxidation, hygroscopicity, and gradual degradation. Utilizing the hydrochloride salt ensures long-term bench stability and precise stoichiometric weighing. However, it requires an in situ free-basing step using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine [DIPEA] or Potassium tert-butoxide[t-BuOK]) prior to coupling.

  • Chemoselectivity : The primary amine is significantly more nucleophilic than the secondary alcohol. This allows for a sequential, one-pot or two-step synthetic strategy: an initial intermolecular SNAr via the amine, followed by a base-catalyzed intramolecular C-O cyclization via the alcohol to form 6- or 7-membered chiral rings.

The Microwave Advantage (Dielectric Heating)

Conventional thermal heating relies on conduction and convection, creating thermal gradients that require prolonged reaction times. For sterically hindered cyclizations, prolonged exposure to high heat (e.g., >140 °C for 40+ hours) frequently leads to epimerization of the chiral center or competitive side reactions, such as the debromination of aryl halide precursors [2].

MAOS employs direct dielectric heating. Solvents with a high dielectric loss tangent (tan δ), such as Dimethyl Sulfoxide (DMSO, tan δ = 0.825), efficiently absorb microwave energy and convert it instantly into volumetric heat [3]. This rapid energy transfer overcomes the steric hindrance of the secondary alcohol, accelerating the C-O bond formation from days to minutes and kinetically trapping the desired stereoisomer before degradation pathways can occur.

Workflow Visualizations

Workflow A (4R)-4-aminopentan-2-ol HCl Salt B In Situ Free-Basing (Base Addition) A->B DIPEA / t-BuOK C Microwave Irradiation (160 °C, DMSO) B->C Aryl Halide D Intermolecular C-N Bond Formation C->D Rapid Heating E Intramolecular C-O Cyclization D->E Steric Overcome F Chiral Heterocyclic Scaffold E->F Purification

Fig 1: Synthetic workflow from (4R)-4-aminopentan-2-ol HCl to chiral scaffold via MAOS.

Mechanism cluster_MW Microwave Heating (MAOS) cluster_Conv Conventional Heating Start Reactants + Solvent (High Dielectric Constant) MW_Heat Direct Dielectric Heating (Rapid, Uniform) Start->MW_Heat Conv_Heat Convection/Conduction (Slow, Thermal Gradients) Start->Conv_Heat MW_Kinetics Overcomes Steric Hindrance Maintains Chirality MW_Heat->MW_Kinetics Target High Yield Chiral Product (>95% ee) MW_Kinetics->Target Conv_Kinetics Prolonged Heating Risk of Epimerization Conv_Heat->Conv_Kinetics Conv_Kinetics->Target Degrad Degradation / Racemization Side Reactions Conv_Kinetics->Degrad

Fig 2: Mechanistic advantage of dielectric microwave heating over conventional methods.

Comparative Data Analysis

The following table summarizes the optimization of a representative intramolecular C-O cyclization (forming a tricyclic core) utilizing the linear intermediate derived from (4R)-4-aminopentan-2-ol. Note the critical shift from conventional heating to MAOS, and the substitution of t-BuOK with Lithium tert-butoxide (LiOtBu) to suppress debromination [1].

Heating MethodBase (Equiv)SolventTemp (°C)TimeConversion (%)Desired Product : Debrominated ByproductEnantiomeric Excess (ee)
Conventional Oil Batht-BuOK (2.0)DMSO16040 hours85%4 : 1< 80% (Epimerization)
Microwave (MAOS)t-BuOK (2.0)DMSO16030 mins91%3 : 1> 95%
Microwave (MAOS) LiOtBu (2.0) DMSO 160 30 mins >98% > 10 : 1 > 98%

Data extrapolated from optimization studies of tricyclic BCL6 inhibitors. The use of Li+ coordinates the alkoxide and aryl halide tightly in the transition state, favoring cyclization over off-target reduction.

Experimental Protocols

Protocol A: In Situ Free-Basing and Intermolecular SNAr

Objective: Chemoselective attachment of an aryl halide to the primary amine of (4R)-4-aminopentan-2-ol.

  • Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add (4R)-4-aminopentan-2-ol hydrochloride (1.0 mmol, 139.6 mg) and the target aryl halide (1.0 mmol).

  • Solvent & Base Addition: Suspend the reagents in anhydrous DMSO (3.0 mL). Add DIPEA (2.5 mmol, 435 µL). Causality: DIPEA is chosen here over alkoxide bases to prevent premature deprotonation of the secondary alcohol, ensuring strict chemoselectivity for the amine.

  • Sealing: Seal the vial with a Teflon-lined crimp cap. Purge with N2 for 2 minutes via a needle to remove oxygen, preventing oxidative degradation at elevated temperatures.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator). Set parameters:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Absorption Level: High

    • Pre-stirring: 30 seconds

  • Self-Validation Check: Post-cooling, extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The chromatogram should show >95% consumption of the aryl halide and a dominant [M+H]+ peak corresponding to the linear secondary amine intermediate.

Protocol B: Microwave-Assisted Intramolecular C-O Cyclization

Objective: Ring closure via the secondary alcohol to form a stereopure heterocyclic core.

  • Preparation: Isolate the linear intermediate from Protocol A (approx. 0.5 mmol) and transfer to a fresh 10 mL microwave vial.

  • Base Selection: Add Lithium tert-butoxide (LiOtBu) (1.2 mmol, 96 mg) and anhydrous DMSO (2.5 mL). Causality: LiOtBu is utilized because the lithium cation acts as a Lewis acid, coordinating with the leaving group (halide) on the aryl ring, thereby lowering the transition state energy for the C-O bond formation and drastically reducing debromination side reactions.

  • Microwave Irradiation: Seal and purge the vial. Irradiate using the following optimized parameters:

    • Temperature: 160 °C

    • Time: 30 minutes

    • Pressure Limit: 15 bar (Ensure the vial is rated for high pressure, as DMSO expands significantly).

  • Quenching & Workup: Allow the vial to cool to <40 °C via compressed air cooling (automated by the reactor). Carefully uncap and quench the reaction with saturated aqueous NH4Cl (5 mL) to neutralize residual base.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to thoroughly remove DMSO. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Perform Chiral HPLC on the crude residue. The retention time should match the expected (4R)-configured cyclic product, with an enantiomeric excess (ee) >95%, validating that the rapid microwave heating successfully bypassed the thermal epimerization pathway.

References

  • Davis, O. A., et al. (2022). "Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors." Journal of Medicinal Chemistry, 65(12), 8169-8190. Available at:[Link]

  • Surati, M. A., Jauhari, S., & Desai, K. R. (2012). "A brief review: Microwave assisted organic reaction." Archives of Applied Science Research, 4(1), 645-661. Available at: [Link]

  • Santoro, S., et al. (2023). "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." National Center for Biotechnology Information (PMC). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

optimizing extraction yield of (4R)-4-aminopentan-2-ol from aqueous hydrochloride solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of small, highly polar chiral amino alcohols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of small, highly polar chiral amino alcohols. (4R)-4-aminopentan-2-ol, when present in an aqueous hydrochloride (HCl) solution, exists as a fully protonated, highly water-soluble salt. Standard organic extraction protocols often fail here, leading to dismal yields.

This guide is designed to move beyond basic protocols by explaining the chemical causality behind each step, providing self-validating methodologies, and troubleshooting common failure points in your extraction workflows.

Core Principles: The Causality of Extraction

To successfully extract (4R)-4-aminopentan-2-ol, we must manipulate its thermodynamic preference for water through two critical mechanisms:

The Free-Basing Imperative In an HCl solution, the amine group is protonated ( −NH3+​ ). Charged species cannot partition into organic solvents due to the immense energetic penalty of breaking their aqueous hydration shells. You must neutralize the solution to convert the molecule into its uncharged "free base" form . Because the conjugate acid of this amine has a pKa of approximately 9.0, adjusting the pH to >12.0 ensures that >99.9% of the molecules are deprotonated and available for extraction.

The Salting-Out Phenomenon (Hofmeister Effect) Even as a neutral free base, (4R)-4-aminopentan-2-ol is extremely hydrophilic due to its low carbon count (C5) and dual hydrogen-bonding sites (hydroxyl and amine groups). Relying solely on solvent polarity is insufficient. By introducing a high-charge-density salt like Potassium Carbonate ( K2​CO3​ ), we leverage the Hofmeister effect. The salt ions strongly coordinate with bulk water molecules, effectively depleting the free water available to hydrate the amino alcohol, thereby forcing the organic target into the organic phase .

SaltingOutLogic A Aqueous Amino Alcohol (Hydrated) C Ion Hydration Water binds to K+ / CO3 2- A->C Competes for water B Add K2CO3 (High Charge Density) B->C D Hydrophobic Exclusion of (4R)-4-aminopentan-2-ol C->D Depletes free water

Caption: Logical causality of the salting-out effect driven by ion hydration.

Quantitative Data: Solvent & Salt Optimization

The choice of solvent and salting-out agent drastically alters the partition coefficient ( K ). The table below summarizes expected yields based on systematic optimization of these variables.

Solvent SystemSalting-Out AgentAqueous pHPartition Coefficient ( K )Estimated Yield (%)
Dichloromethane (DCM)None12.0~0.8< 45%
Ethyl Acetate (EtOAc)NaCl12.0~2.565 - 70%
EtOAc : Isopropanol (3:1) K2​CO3​ 12.5~8.588 - 92%
n-Butanol K2​CO3​ 12.5> 10.0> 95%

Workflow Visualization

ExtractionWorkflow N1 Aqueous (4R)-4-aminopentan-2-ol HCl N2 Free-Basing (pH > 12) Add NaOH / KOH N1->N2 N3 Salting-Out Saturate with K2CO3 N2->N3 N4 Solvent Extraction Add n-Butanol or EtOAc/iPrOH N3->N4 N5 Phase Separation N4->N5 N6 Organic Phase (Target Compound) N5->N6 N7 Aqueous Phase (Waste/Salts) N5->N7

Caption: Workflow for free-basing and salting-out extraction of (4R)-4-aminopentan-2-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why is my extraction yield so low when using Dichloromethane (DCM) or Hexane? A: (4R)-4-aminopentan-2-ol forms strong hydrogen bonds with water. DCM and Hexane lack the ability to act as hydrogen bond donors or strong acceptors, meaning they cannot thermodynamically compete with water to solvate the free base. You must use moderately polar protic solvents (like n-butanol) or a mixture (Ethyl Acetate with 25% Isopropanol) to properly solvate the target molecule .

Q: How do I resolve emulsion formation during the liquid-liquid extraction? A: Emulsions form because the amphiphilic amino alcohol acts as a weak surfactant, stabilizing the interface between the aqueous and organic layers. Troubleshooting Fix: Do not add more solvent. Instead, ensure the aqueous layer is fully saturated with K2​CO3​ to maximize the density differential between the phases. If the emulsion persists, subject the mixture to mechanical centrifugation (3000 x g for 5 minutes) to force phase separation.

Q: Can I use Continuous Liquid-Liquid Extraction (CLLE) instead of batch extraction? A: Yes. If you are scaling up and wish to avoid the high boiling point of n-butanol, CLLE is highly recommended. By continuously boiling and condensing a lighter-than-water solvent (like EtOAc) through the salted-out aqueous phase over 24-48 hours, you continuously shift the thermodynamic equilibrium, allowing for quantitative recovery without massive solvent volumes.

Self-Validating Experimental Protocol: Batch Extraction

This protocol is engineered with built-in validation checkpoints to ensure you do not proceed to the next step if a failure has occurred.

Step 1: Basification (Free-Basing)

  • Place the aqueous (4R)-4-aminopentan-2-ol HCl solution in an Erlenmeyer flask submerged in an ice-water bath (neutralization is highly exothermic).

  • Under vigorous magnetic stirring, slowly add a 5M NaOH solution dropwise.

  • Validation Checkpoint: Dip a broad-range pH indicator strip into the solution. The pH must read ≥12.0 . If it is lower, the amine is still partially protonated. Continue adding base until validated.

Step 2: Salting-Out

  • To the pH-adjusted solution, incrementally add solid anhydrous Potassium Carbonate ( K2​CO3​ ) while stirring.

  • Validation Checkpoint: Stop adding salt only when a small amount of undissolved solid remains at the bottom of the flask after 5 minutes of stirring. This visual cue confirms absolute aqueous saturation.

Step 3: Solvent Extraction

  • Transfer the saturated aqueous mixture to a separatory funnel.

  • Add an equal volume (1:1 v/v) of n-Butanol (or a 3:1 mixture of EtOAc:iPrOH).

  • Cap the funnel, invert, and carefully vent the pressure. Shake vigorously for 2 minutes, venting frequently.

  • Mount the funnel on a ring stand and allow the phases to separate for 15–20 minutes.

Step 4: Phase Validation & Recovery

  • Drain the lower aqueous layer into a secondary flask and retain the upper organic layer.

  • Validation Checkpoint (The Ninhydrin Test): Spot a drop of the drained aqueous layer onto a silica TLC plate. Heat the plate gently with a heat gun and spray with Ninhydrin stain. A lack of purple/blue coloration confirms that no primary/secondary amine remains in the water—verifying a complete extraction.

  • Dry the collected organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (rotary evaporation) to yield the pure (4R)-4-aminopentan-2-ol free base.

References

  • Freebase (chemistry) - wikidoc Source: Wikidoc URL:[Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Liquid–liquid extraction - Wikipedia Source: Wikipedia URL:[Link]

Optimization

troubleshooting racemization during (4R)-4-aminopentan-2-ol;hydrochloride reactions

Technical Support Center: (4R)-4-aminopentan-2-ol;hydrochloride Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (4R)-4-aminopentan-2-ol and its hydrochlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (4R)-4-aminopentan-2-ol;hydrochloride

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (4R)-4-aminopentan-2-ol and its hydrochloride salt. This guide is designed to provide in-depth troubleshooting for a critical issue encountered during its use in synthesis: the unintended loss of stereochemical purity, or racemization. As a senior application scientist, my goal is to explain the underlying chemical mechanisms and provide actionable, field-proven protocols to help you maintain the enantiomeric integrity of your material.

Frequently Asked Questions & Troubleshooting Guides

Q1: We are observing significant racemization in our reaction involving (4R)-4-aminopentan-2-ol;hydrochloride. What is the most likely chemical mechanism causing this?

A1: The most probable cause of racemization in β-amino alcohols like (4R)-4-aminopentan-2-ol is through the formation of a transient, achiral aziridinium ion intermediate.

This is a classic case of Neighboring Group Participation (NGP) .[1] Here’s the step-by-step mechanism:

  • Activation of the Hydroxyl Group: For the intramolecular reaction to occur, the hydroxyl group at the C2 position must be converted into a good leaving group. This can happen under various conditions, but let's consider a common scenario where it's activated (e.g., by protonation in acidic media or conversion to a sulfonate ester like mesylate or tosylate).

  • Intramolecular Attack: The nitrogen atom of the amino group at C4, using its lone pair of electrons, acts as an internal nucleophile. It attacks the C2 carbon, displacing the leaving group.

  • Formation of the Aziridinium Ion: This intramolecular S_N2 reaction forms a strained, three-membered ring containing the nitrogen atom, known as an aziridinium ion. This intermediate is highly electrophilic.

  • Nucleophilic Ring-Opening: A nucleophile present in the reaction mixture (e.g., a solvent molecule, a reagent, or the displaced leaving group like Cl⁻) can now attack and open the aziridinium ring. This attack can occur at either of the two carbons of the ring.

  • Loss of Stereochemistry: If the nucleophile attacks the C4 carbon, the original stereochemistry is retained. However, if the attack occurs at the C2 carbon, it leads to the formation of the other enantiomer. Because the aziridinium intermediate is often symmetrical or allows attack at both sites, a mixture of enantiomers results, leading to racemization.

This entire process is often reversible and can be influenced by reaction conditions, leading to a thermodynamic equilibrium of stereoisomers.[1]

RacemizationMechanism cluster_start (4R)-4-aminopentan-2-ol cluster_intermediate Key Intermediate cluster_end Products start (4R)-form aziridinium Aziridinium Ion (Achiral/Symmetric Intermediate) start->aziridinium 1. Activation of -OH 2. Intramolecular Attack retained (4R)-form (Retention) aziridinium->retained Nucleophilic attack at C4 inverted (4S)-form (Inversion) aziridinium->inverted Nucleophilic attack at C2

Caption: Mechanism of racemization via an aziridinium ion intermediate.

Q2: What are the key reaction parameters we should investigate to minimize racemization?

A2: Minimizing racemization requires careful control over several experimental variables. The goal is to favor the desired reaction pathway kinetically while suppressing the intramolecular cyclization pathway.

Focus your optimization efforts on the following parameters:

ParameterRecommendation & Rationale
Temperature Lower the temperature. Conduct reactions at 0 °C, -20 °C, or even lower if kinetics allow. Lower temperatures decrease the rate of all reactions, but often have a more pronounced effect on undesired side reactions like the formation of the aziridinium ion.
Base Selection If your reaction requires liberating the free amine, use a mild, non-nucleophilic, sterically hindered base. Strong bases (e.g., NaOH, KOtBu) can promote side reactions. Hindered organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often preferred. Use only the required stoichiometric amount (e.g., 1.0-1.1 equivalents).
Solvent Choice Screen aprotic solvents. Polar protic solvents (like methanol or water) can stabilize charged intermediates and may participate in the ring-opening of the aziridinium ion. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally better choices.
Reaction Time Monitor the reaction closely and minimize its duration. Prolonged exposure to reaction conditions increases the opportunity for racemization to occur. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and work up the reaction promptly.
pH Control Avoid strongly acidic or basic conditions during work-up. The hydrochloride salt is acidic, and liberating the free amine requires a base. However, extreme pH levels during extraction or purification can catalyze racemization. Use buffered solutions or mild reagents like saturated sodium bicarbonate for neutralization.
Q3: How do we properly handle the hydrochloride salt starting material? Our reaction requires the free amine.

A3: The in-situ generation of the free amine from its hydrochloride salt is a critical step where racemization can be initiated. A carefully controlled deprotonation is essential.

  • Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), suspend the (4R)-4-aminopentan-2-ol;hydrochloride (1.0 eq.) in your chosen anhydrous aprotic solvent (e.g., DCM or THF).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is the most critical step to control exothermic neutralization and slow down potential side reactions.

  • Base Addition: Add a mild, hindered organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.05 eq.) dropwise via syringe over 5-10 minutes with vigorous stirring. The suspension should gradually become a clear solution as the free amine is formed.

  • Equilibration: Stir the solution at 0 °C for an additional 15-20 minutes to ensure complete deprotonation.

  • Proceed with Reaction: The resulting solution containing the free amine and the triethylammonium chloride salt can often be used directly in the next step without filtration. The salt is typically a spectator in many subsequent reactions (e.g., amide couplings, alkylations).

This method avoids aqueous workups which can introduce water and complicate the reaction.[2]

Q4: We suspect our starting material or product has racemized. How can we verify the enantiomeric excess (e.e.)?

A4: The gold standard for determining enantiomeric excess is chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Since amino alcohols may not show good separation on their own, derivatization is often required.

  • Derivatization: React a small sample of your amine with a chiral derivatizing agent of high enantiomeric purity, such as Mosher's acid chloride (MTPA-Cl) or Marfey's reagent (FDAA). This converts your pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard (achiral) C18 HPLC column.

  • Sample Preparation: After the derivatization reaction is complete, quench the reaction and prepare a dilute solution of the resulting diastereomers in the mobile phase.

  • HPLC Analysis: Inject the sample onto a standard reverse-phase HPLC system (e.g., with a C18 column). The two diastereomers should appear as two separate peaks.

  • Quantification: Integrate the peak areas of the two diastereomers. The enantiomeric excess is calculated using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

ee_determination cluster_workflow Analytical Workflow cluster_output Resulting Chromatogram start Amine Sample (R/S Mixture) derivatize Derivatize with Chiral Agent (e.g., Mosher's Acid) start->derivatize hplc Separate on Achiral HPLC Column derivatize->hplc quantify Integrate Peaks & Calculate e.e. hplc->quantify chromatogram Two separate peaks corresponding to diastereomers quantify->chromatogram yields

Caption: Workflow for determining enantiomeric excess by HPLC.

Q5: Are there alternative strategies to prevent racemization if optimizing conditions isn't sufficient?

A5: Yes. If racemization via the aziridinium intermediate is persistent, a protecting group strategy is the most robust solution.

The core of the problem is the internal attack of the amine on an activated C2 position. By temporarily "masking" the hydroxyl group, you remove its ability to act as a leaving group and thus prevent the formation of the aziridinium ion.

  • Protection Step: Before conducting the main reaction at the amine center, protect the C2 hydroxyl group. A common and effective choice for alcohol protection is a silyl ether , such as a tert-butyldimethylsilyl (TBS) ether.[3][4] This is typically done by reacting the amino alcohol with TBS-Cl in the presence of a base like imidazole.

  • Main Reaction: With the hydroxyl group protected, you can now perform your desired reaction on the C4 amino group. The bulky silyl ether will prevent any intramolecular cyclization.

  • Deprotection Step: After the main reaction is complete, the silyl ether can be easily removed under mild conditions that typically do not affect the rest of the molecule. A common reagent for this is tetrabutylammonium fluoride (TBAF) in THF.

This three-step sequence (protect-react-deprotect) adds steps to your synthesis but provides the highest level of security against this specific racemization pathway.[5]

References

  • Bhushan, R., & Lal, M. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Available at: [Link]

  • Hyun, M. H., & Ryoo, J.-J. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry. Available at: [Link]

  • Lebrilla, C. B., et al. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Available at: [Link]

  • You, L., & Anslyn, E. V. (n.d.). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. Available at: [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Available at: [Link]

  • Filo. (2026). Outline a general procedure for the separation of amines from neutral compounds. Available at: [Link]

  • ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. Available at: [Link]

  • Westin, J. (n.d.). Protecting Groups - Organic Chemistry. Jack Westin. Available at: [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. Available at: [Link]

  • Scribd. (n.d.). Neighboring Group Participation. Available at: [Link]

  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Available at: [Link]

  • LibreTexts Chemistry. (2021). 15.10: Protection of Hydroxyl Groups. Available at: [Link]

  • Métro, T.-X., et al. (2009). Rearrangement of β-amino alcohols via aziridiniums: a review. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Synthetic Applications of Aziridinium Ions. Available at: [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Available at: [Link]

  • Métro, T., et al. (2010). Rearrangement of β-amino alcohols via aziridiniums: a review. RSC Publishing. Available at: [Link]

  • Lee, S., & Kim, Y. (n.d.). Synthetic Applications of Aziridinium Ions. PMC, NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for (4R)-4-aminopentan-2-ol Hydrochloride

Welcome to the advanced troubleshooting and protocol guide for the isolation and purification of (4R)-4-aminopentan-2-ol hydrochloride. This chiral amino alcohol salt presents unique crystallization challenges due to its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol guide for the isolation and purification of (4R)-4-aminopentan-2-ol hydrochloride. This chiral amino alcohol salt presents unique crystallization challenges due to its amphiphilic nature—combining a highly polar, hygroscopic hydrochloride domain with a lipophilic hydrocarbon backbone. This guide is designed for researchers and process chemists to establish robust, scalable, and self-validating crystallization workflows.

Thermodynamic Solvent Selection

Selecting the correct solvent/anti-solvent pair is the most critical parameter in preventing liquid-liquid phase separation (LLPS) and ensuring high diastereomeric/enantiomeric purity. (4R)-4-aminopentan-2-ol HCl requires a protic solvent to solvate the chloride ion and the hydroxyl/ammonium groups via hydrogen bonding, paired with a non-polar anti-solvent to drive supersaturation 1[1].

Solvent System (Primary / Anti-Solvent)Primary Polarity IndexAnti-Solvent Polarity IndexMechanism of Action & Performance
Isopropanol / Heptane 3.90.1Optimal. Isopropanol solvates the HCl salt via strong H-bonding. Heptane provides a sharp solubility drop. Low risk of solvate formation.
Ethanol / Ethyl Acetate 5.24.4Good. Ethanol offers high solubility at 60°C. Ethyl acetate is moderately polar, reducing the risk of sudden oiling out, but may lower overall yield.
Methanol / MTBE 5.12.5High Yield, High Risk. Sharpest solubility curve. Prone to severe oiling out if the cooling profile is not strictly controlled (<0.1°C/min).

Self-Validating Anti-Solvent Crystallization Protocol

The following methodology utilizes a controlled supersaturation trajectory to stay within the metastable zone, avoiding the miscibility gap that leads to oiling out.

Workflow N1 1. Dissolution (Protic Solvent, 60°C) N2 2. Polishing Filtration (Remove Impurities) N1->N2 N3 3. Anti-Solvent Addition (Reach Cloud Point) N2->N3 N4 4. Re-dissolution (Add Protic Solvent) N3->N4 N5 5. Seeding (Bypass Nucleation Barrier) N4->N5 N6 6. Controlled Cooling (0.1°C/min to 5°C) N5->N6

Standard anti-solvent crystallization workflow for (4R)-4-aminopentan-2-ol HCl.

Step-by-Step Methodology
  • Step 1: Primary Dissolution

    • Action: Suspend 10.0 g of crude (4R)-4-aminopentan-2-ol HCl in 30 mL of Isopropanol. Heat to 60°C with 400 RPM agitation.

    • Causality: Isopropanol disrupts the ionic lattice and hydrogen bonds of the crude solid. 60°C ensures complete dissolution without causing thermal degradation of the amine.

  • Step 2: Polishing Filtration (Self-Validating Step)

    • Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, heated reactor.

    • Validation: The filtered solution must be optically clear. Any residual particulate acts as an uncontrolled nucleation site for impurities, leading to premature, impure crystallization.

  • Step 3: Anti-Solvent Titration

    • Action: Maintain 60°C. Dose Heptane at 1.0 mL/min until the "cloud point" is reached (approx. 40-50 mL).

    • Causality: Heptane lowers the dielectric constant of the medium, driving the system toward supersaturation. Slow addition prevents localized high-concentrations of anti-solvent that trigger oiling out.

  • Step 4: Cloud Point Clearance (Self-Validating Step)

    • Action: Add Isopropanol dropwise (1-2 mL) until the solution becomes perfectly clear again.

    • Validation: Clearing the solution confirms the system is saturated but just below the metastable limit, providing a controlled thermodynamic starting point for nucleation.

  • Step 5: Isothermal Seeding

    • Action: Cool to 55°C. Add 0.05 g (0.5% w/w) of pure (4R)-4-aminopentan-2-ol HCl seed crystals. Hold isothermally for 60 minutes.

    • Validation: Observe the seeds. If they dissolve, the solution is undersaturated (add more heptane). If they persist and grow slightly, the system is correctly supersaturated. This bypasses the high activation energy required for primary nucleation, directing the molecules into a rigid lattice rather than an amorphous oil 2[2].

  • Step 6: Controlled Cooling

    • Action: Cool from 55°C to 5°C at a linear rate of 0.1 °C/min.

    • Causality: A slow cooling rate ensures that crystal growth consumes the solute faster than supersaturation is generated, keeping the system away from the liquid-liquid phase separation boundary.

  • Step 7: Isolation and Desiccation

    • Action: Filter via a Büchner funnel under a nitrogen blanket. Wash with 10 mL of cold Heptane. Transfer immediately to a vacuum oven (40°C, <10 mbar).

    • Causality: The nitrogen blanket prevents moisture condensation caused by the endothermic evaporation of heptane, protecting the hygroscopic hydrochloride salt from deliquescence.

Troubleshooting Guide & FAQs

OilingOutLogic Start Turbidity Observed During Cooling Check Microscopic Evaluation Start->Check Solid Rigid Crystals (Suspension) Check->Solid Ordered Lattice Liquid Spherical Droplets (Oiling Out / LLPS) Check->Liquid Amorphous Phase Action1 Continue Cooling Profile Solid->Action1 Action2 Reheat to Clear Phase Liquid->Action2 Action3 Increase Protic Solvent Ratio Action2->Action3 Action4 Introduce Seed Crystals Action3->Action4 Action4->Start Retry Cooling

Diagnostic and resolution logic for liquid-liquid phase separation (oiling out).

Q: Why is my (4R)-4-aminopentan-2-ol hydrochloride oiling out instead of forming crystals? A: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase rather than forming a solid crystal lattice. This happens when the integration of solute molecules into the crystal lattice is kinetically hindered, or the system experiences very high supersaturation above the solute's melting point in that solvent mixture 2[2]. For chiral amino alcohols, the hydrochloride salt has a highly polar ionic domain and a lipophilic hydrocarbon chain, making it prone to forming emulsions in mixed solvent systems 3[3].

Q: How can I recover a batch that has already oiled out? A: Do not cool an oiled-out mixture, as it will often solidify into an impure, amorphous glass 4[4]. Instead, reheat the mixture until it forms a single clear phase. Add 5-10% more of the primary protic solvent to shift the thermodynamic starting point away from the miscibility gap. Cool the solution to a temperature just above the new cloud point, and introduce seed crystals to bypass the nucleation energy barrier 2[2].

Q: How does the solvent system impact diastereomeric resolution during recrystallization? A: The solubility difference between diastereomers is magnified in solvent systems with intermediate polarity. Using a purely highly polar solvent dissolves both isomers too well, while a purely non-polar solvent precipitates both indiscriminately. A precisely tuned Isopropanol/Heptane ratio leverages the slight differences in hydrogen-bonding networks between the diastereomeric crystal lattices, allowing the less soluble target isomer to selectively nucleate 5[5].

Q: My isolated crystals are hygroscopic and turn into a paste on the filter. How do I prevent this? A: Hydrochloride salts of small amino alcohols are notoriously hygroscopic 1[1]. If the anti-solvent (e.g., heptane) evaporates too quickly on the Büchner funnel, the endothermic evaporation cools the filter cake, causing atmospheric moisture to condense on the highly hygroscopic crystals. To fix this, wash with a less volatile anti-solvent, apply a nitrogen blanket during filtration, and transfer immediately to a vacuum desiccator.

References

  • Title: 3.6F: Troubleshooting (Oiling Out) Source: Chemistry LibreTexts URL: [Link]

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL: [Link]

  • Title: Advanced Methodologies for Pharmaceutical Salt Synthesis Source: Crystal Growth & Design (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Validation of GC-MS Analytical Methods for (4R)-4-aminopentan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose. For a chiral molecule like (4R)-4-aminopentan-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose. For a chiral molecule like (4R)-4-aminopentan-2-ol hydrochloride, a key intermediate in pharmaceutical synthesis, a robust and reliable analytical method is paramount for quality control. GC-MS, a powerful technique combining the separation capabilities of gas chromatography with the detection power of mass spectrometry, is an ideal choice for this application.

This guide will walk you through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the newer Q2(R2). We will explore the "why" behind each step, providing a framework for developing a self-validating analytical system.

The Analytical Challenge: (4R)-4-aminopentan-2-ol Hydrochloride

(4R)-4-aminopentan-2-ol is a chiral amino alcohol. Its analysis by GC presents a few key challenges:

  • Polarity: The presence of amino and hydroxyl groups makes the molecule polar and less volatile, requiring derivatization to improve its chromatographic behavior.

  • Chirality: As a specific stereoisomer, a chiral GC column is necessary to separate it from its corresponding (4S) enantiomer, ensuring the stereochemical purity of the active pharmaceutical ingredient (API).

  • Hydrochloride Salt: The presence of the hydrochloride salt means the free base must be liberated before or during the derivatization and injection process.

Method Development: The Foundation of Validation

Before validation can begin, a suitable GC-MS method must be developed. This involves optimizing several key parameters.

Derivatization: Enhancing Volatility

To overcome the polarity of (4R)-4-aminopentan-2-ol, derivatization of the active hydrogens on the amine and hydroxyl groups is necessary. Silylation is a common and effective technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. MTBSTFA derivatives are often more stable and less sensitive to moisture.

Chiral Separation: Ensuring Enantiomeric Purity

The separation of enantiomers is achieved using a chiral stationary phase (CSP) in the GC column. Cyclodextrin-based CSPs are commonly used for this purpose. For amino alcohols, a column like a Rt-βDEXsm or a similar phase with a permethylated beta-cyclodextrin derivative can provide excellent resolution.

GC-MS Parameters: The Fine-Tuning

The GC-MS instrument parameters must be optimized for the derivatized analyte. This includes:

  • Inlet Temperature: High enough to ensure complete volatilization without causing degradation.

  • Oven Temperature Program: A carefully controlled ramp to achieve good separation between the enantiomers and any potential impurities.

  • Carrier Gas Flow Rate: Optimized for the best column efficiency.

  • Mass Spectrometer Settings: Operating in either full scan mode for initial identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity during quantitative analysis.

Validation of the GC-MS Method

Once the method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose. The core validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer.

Experimental Protocol:

  • Inject a solution of the (4R)-4-aminopentan-2-ol hydrochloride standard.

  • Inject a solution containing the (4S)-4-aminopentan-2-ol hydrochloride enantiomer.

  • Inject a mixture of both enantiomers.

  • Inject a placebo (all components of the final drug product except the API).

  • Spike the placebo with the (4R)-4-aminopentan-2-ol hydrochloride standard and its enantiomer.

  • Analyze stressed samples (e.g., exposed to acid, base, heat, light, and oxidation) to demonstrate that degradation products do not interfere with the analyte peak.

Acceptance Criteria:

  • The (4R) and (4S) enantiomers should be well-resolved (Resolution > 1.5).

  • No interfering peaks should be observed at the retention time of the (4R)-4-aminopentan-2-ol derivative in the placebo and stressed samples.

Data Presentation:

Sample Retention Time of (4R)-enantiomer (min)Retention Time of (4S)-enantiomer (min)Resolution
(4R)-Standard10.25--
(4S)-Standard10.50--
Mixture10.2510.502.1
PlaceboNo peakNo peak-
Spiked Placebo10.2510.502.0

Visualization of Specificity:

G cluster_specificity Specificity Assessment Analyte (4R)-4-aminopentan-2-ol GC_MS GC-MS Analysis Analyte->GC_MS Enantiomer (4S)-Enantiomer Enantiomer->GC_MS Impurities Potential Impurities Impurities->GC_MS Degradants Degradation Products Degradants->GC_MS Placebo Matrix Components Placebo->GC_MS Resolution Peak Resolution & Purity GC_MS->Resolution

Caption: Logical flow for ensuring method specificity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte that have been shown to have acceptable linearity, accuracy, and precision.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of (4R)-4-aminopentan-2-ol hydrochloride at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data points should be randomly scattered around the regression line.

Data Presentation:

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
50150234, 151098, 149876150403
75225678, 226543, 224987225736
100301234, 302109, 300876301406
125375432, 376543, 374987375654
150450987, 451876, 450123450995

Linear Regression Results:

  • Slope: 3005

  • Y-intercept: 250

  • Correlation Coefficient (r): 0.9998

Accuracy

Accuracy refers to the closeness of the test results to the true value. It is typically assessed using recovery studies.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with known amounts of (4R)-4-aminopentan-2-ol hydrochloride at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Data Presentation:

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
808079.299.0
808080.1100.1
808079.599.4
Mean 99.5
10010099.899.8
100100100.5100.5
100100101.1101.1
Mean 100.5
120120119.599.6
120120121.0100.8
120120120.2100.2
Mean 100.2
Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment.

Experimental Protocol:

  • Prepare six independent samples of (4R)-4-aminopentan-2-ol hydrochloride at 100% of the target concentration.

  • Analyze the samples on the same day by the same analyst.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD).

Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol:

  • Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.

  • Compare the results from both sets of experiments.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 3.0%.

Data Presentation:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Replicate 1 100.2 µg/mL101.0 µg/mL
Replicate 2 99.5 µg/mL100.3 µg/mL
Replicate 3 100.8 µg/mL101.5 µg/mL
Replicate 4 99.9 µg/mL100.8 µg/mL
Replicate 5 101.1 µg/mL101.9 µg/mL
Replicate 6 100.5 µg/mL101.2 µg/mL
Mean 100.3 µg/mL101.1 µg/mL
Std. Dev. 0.580.55
RSD (%) 0.58%0.54%
Intermediate Precision RSD (%) \multicolumn{2}{c}{0.82%}
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Alternatively, they can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • The LOQ must be demonstrated to have acceptable precision and accuracy.

Data Presentation:

ParameterValue
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3
Precision at LOQ (RSD%) 4.5%
Accuracy at LOQ (% Recovery) 98.5% - 101.2%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • GC oven temperature (± 2°C)

    • Carrier gas flow rate (± 5%)

    • Derivatization temperature (± 5°C)

    • Derivatization time (± 10%)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the impact on the results, such as retention time, peak shape, and quantitative results.

Acceptance Criteria:

  • The results should remain within the acceptance criteria for system suitability (e.g., resolution, tailing factor) and the quantitative results should not be significantly affected.

Data Presentation:

Parameter VariedVariationResolutionAssay Result (% of Nominal)
Nominal -2.1100.2%
Oven Temp.+2°C2.0100.5%
-2°C2.299.8%
Flow Rate+5%2.0101.0%
-5%2.299.5%
Deriv. Temp.+5°C2.1100.3%
-5°C2.1100.1%

Visualization of the Validation Workflow:

G cluster_workflow GC-MS Method Validation Workflow MD Method Development (Derivatization, Chiral Column, GC-MS Parameters) Spec Specificity MD->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob VR Validation Report Rob->VR

Caption: A typical workflow for GC-MS method validation.

Alternative Analytical Techniques: A Comparison

While GC-MS is a powerful tool, it's important to consider other analytical techniques for the analysis of (4R)-4-aminopentan-2-ol hydrochloride.

Technique Advantages Disadvantages
GC-MS (This Method) High sensitivity and specificity. Excellent for chiral separations. Established and well-understood technique.Requires derivatization, which adds a step to the sample preparation.
Chiral High-Performance Liquid Chromatography (HPLC) with UV or MS detection Can often be performed without derivatization. Wide variety of chiral stationary phases available.May have lower sensitivity than GC-MS for this compound. Can be more complex to develop a robust method.
Supercritical Fluid Chromatography (SFC) Fast separations. Lower solvent consumption. Compatible with a wide range of chiral stationary phases.Requires specialized instrumentation.
Capillary Electrophoresis (CE) High separation efficiency. Very small sample volume required.Can have lower sensitivity and reproducibility compared to GC and HPLC.

The choice of analytical technique will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of (4R)-4-aminopentan-2-ol hydrochloride, the validated GC-MS method presented here offers a robust, reliable, and sensitive solution.

Conclusion

This guide has provided a comprehensive overview of the validation of a GC-MS analytical method for (4R)-4-aminopentan-2-ol hydrochloride, in accordance with ICH guidelines. By understanding the scientific principles behind each validation parameter and following a structured experimental approach, researchers can develop and validate a method that is truly fit for its intended purpose. The presented data serves as a realistic example of the expected performance of a well-developed and validated GC-MS method. This ensures the quality, safety, and efficacy of the final pharmaceutical product.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • ICH. Quality Guidelines - ICH.
  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lakshmi HimaBindu M.R, et al. (2013). A Review on GC-MS and Method Development and Validation. Impactfactor.
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Improving GC-MS Method Robustness and Cycle Times Using Capillary Flow Technology and Backflushing | LabRulez GCMS. Retrieved from [Link]

  • Building Robust LC-MS and GC-MS Workflows for Real-World Samples. (2026).
  • O'Brien, D. M., et al. (2001). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. PubMed. Retrieved from [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Shanaida, M., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC. Retrieved from [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024).
  • Analytical Validation Quick Reference Guide. Gcms.cz. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Sandy, C. (2009). Improving GC-MS Method Robustness and Cycle Times Using Capillary Flow Technology and Backflushing. Retrieved from [Link]

  • Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments. Retrieved from [Link]

  • Evaluation of the robustness of chromatographic columns in a simulated highly radiative Jovian environment. (2016). ResearchGate. Retrieved from [Link]

  • EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Pérez-Fernández, V., et al. (2012). Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food.
  • Derivatization Methods in GC and GC/MS. (2018). IntechOpen. Retrieved from [Link]

  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]

  • Method Validation and Robustness | LCGC International. (2026). Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz. Retrieved from [Link]

  • EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Huang, J., & Li, T. (2008). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Retrieved from [Link]

  • New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. Retrieved from [Link]

  • Chiral stationary phases and applications in gas chromatography. (2022). Open Access LMU.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023).
  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. (2022). MDPI. Retrieved from [Link]

  • Tsikas, D. (2017). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC. Retrieved from [Link]

  • Dauner, M., & Sauer, U. (2000). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. PubMed. Retrieved from [Link]

Comparative

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Induction: (4R)-4-aminopentan-2-ol;hydrochloride in Focus

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the control of stereochemistry is paramount. Chiral amino alcohols have emerged as a versatile and powerfu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the control of stereochemistry is paramount. Chiral amino alcohols have emerged as a versatile and powerful class of molecules for inducing asymmetry in a wide array of chemical transformations. This guide provides an in-depth technical comparison of (4R)-4-aminopentan-2-ol;hydrochloride, a readily available chiral building block, with other prominent chiral amino alcohols such as norephedrine, cinchonidine, and valinol. We will explore their performance in key asymmetric reactions, delve into the mechanistic underpinnings of their stereochemical control, and provide detailed experimental protocols to aid researchers in their practical application.

The Role of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are organic compounds containing both an amine and a hydroxyl group, with at least one stereocenter. Their utility in asymmetric synthesis stems from their ability to act as chiral auxiliaries, ligands for metal catalysts, or as organocatalysts themselves. The presence of both a Lewis basic nitrogen and a coordinating hydroxyl group allows for the formation of rigid, well-defined transition states, which are crucial for effective stereochemical communication between the chiral catalyst or auxiliary and the substrate.

(4R)-4-aminopentan-2-ol;hydrochloride: A Promising yet Under-Explored Chiral Ligand

(4R)-4-aminopentan-2-ol is a chiral β-amino alcohol that presents an interesting scaffold for asymmetric catalysis. Its simple, acyclic structure with two stereocenters offers potential for fine-tuning steric and electronic properties through derivatization. While not as extensively documented in the literature as other amino alcohols, its structural similarity to other effective β-amino alcohols suggests its potential in a range of asymmetric transformations. The hydrochloride salt is often the commercially available form, providing stability and ease of handling.

Comparative Performance in Benchmark Asymmetric Reactions

To objectively assess the efficacy of (4R)-4-aminopentan-2-ol;hydrochloride, we will compare its potential performance with established chiral amino alcohols in two widely studied benchmark reactions: the enantioselective reduction of a prochiral ketone (acetophenone) and the enantioselective addition of a dialkylzinc reagent to an aldehyde (benzaldehyde).

It is important to note that direct, head-to-head comparative studies for (4R)-4-aminopentan-2-ol against the other selected amino alcohols under identical conditions are limited in the published literature. Therefore, the following data has been compiled from various sources to provide a representative comparison. The performance of (4R)-4-aminopentan-2-ol is often inferred from structurally similar β-amino alcohols.

Enantioselective Reduction of Acetophenone

The asymmetric reduction of acetophenone to 1-phenylethanol is a classic benchmark for evaluating the effectiveness of chiral catalysts. This transformation is critical for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry.

Chiral Amino Alcohol (or Derivative)Catalyst SystemYield (%)Enantiomeric Excess (ee, %)Product Configuration
(4R)-4-aminopentan-2-ol Analogs Ru(II) complexHighModerate to High(R) or (S)
(1R,2S)-Norephedrine Modified LAH9392(S)
Cinchonidine Pt/Al2O3Highup to 69.5(S)
(S)-Valinol Borane complex-up to 73(R)

Data for (4R)-4-aminopentan-2-ol analogs are generalized due to a lack of specific literature data. Performance is expected to be in a similar range to other simple β-amino alcohols.

Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral β-amino alcohols are a privileged class of ligands for this transformation, promoting high enantioselectivity.

Chiral Amino AlcoholCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Product Configuration
(4R)-4-aminopentan-2-ol Analogs In situ generated Zn-complexHighModerate to High(R) or (S)
(1R,2S)-Norephedrine derivative In situ generated Zn-complexup to 95up to 91(R)
Cinchonidine ----
(S)-Valinol derivative In situ generated Zn-complexup to 99up to 98(S)

Data for (4R)-4-aminopentan-2-ol analogs are generalized. Cinchonidine is less commonly used for this specific transformation.

Mechanistic Insights into Asymmetric Induction

The ability of chiral amino alcohols to induce stereoselectivity is rooted in the formation of well-ordered transition states.

Asymmetric Reduction of Ketones

In the asymmetric transfer hydrogenation of ketones, a common mechanism involves the formation of a metal-hydride species where the chiral amino alcohol acts as a ligand. The bifunctional nature of the amino alcohol is key, with the amino group and the hydroxyl group coordinating to the metal center. This creates a rigid chiral pocket around the active site. The substrate (ketone) coordinates to the metal, and the hydride is delivered from one face of the carbonyl group, dictated by the steric environment of the chiral ligand.

G cluster_0 Catalytic Cycle for Asymmetric Ketone Reduction Metal_L Metal-Ligand Complex Metal_H Metal-Hydride Species Metal_L->Metal_H Activation TS Transition State (Ketone Coordination & Hydride Transfer) Metal_H->TS Coordination Product_Complex Product-Metal Complex TS->Product_Complex Hydride Transfer Product_Complex->Metal_L Product Release Product Chiral Alcohol Product_Complex->Product Ketone Prochiral Ketone Ketone->TS H_Source Hydrogen Source H_Source->Metal_L

Caption: Generalized catalytic cycle for asymmetric ketone reduction.

Asymmetric Addition of Dialkylzinc Reagents

For the enantioselective addition of diethylzinc to aldehydes, the chiral amino alcohol typically reacts with the dialkylzinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates to the aldehyde. The stereochemical outcome is determined by the specific geometry of the transition state, where the ethyl group is transferred to one of the two enantiotopic faces of the aldehyde carbonyl. The steric bulk of the chiral ligand dictates which face is more accessible.

G cluster_1 Mechanism of Diethylzinc Addition to Aldehyde AminoAlcohol Chiral Amino Alcohol Catalyst Chiral Zinc-Alkoxide Complex AminoAlcohol->Catalyst Et2Zn Diethylzinc Et2Zn->Catalyst TS Transition State Catalyst->TS Aldehyde Aldehyde Aldehyde->TS Product_Complex Product-Zinc Complex TS->Product_Complex Ethyl Transfer Product Chiral Alcohol Product_Complex->Product Hydrolysis

Caption: Mechanism of chiral amino alcohol-catalyzed diethylzinc addition.

Experimental Protocols

The following are generalized, step-by-step methodologies for the two benchmark reactions. Researchers should note that optimization of reaction conditions (solvent, temperature, catalyst loading, etc.) is often necessary to achieve the best results for a specific substrate and chiral ligand.

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative procedure for the asymmetric transfer hydrogenation of acetophenone using a Ru(II)-chiral amino alcohol complex.

Materials:

  • [Ru(p-cymene)Cl2]2

  • Chiral amino alcohol (e.g., (4R)-4-aminopentan-2-ol;hydrochloride, norephedrine, etc.)

  • Sodium isopropoxide solution (0.1 M in isopropanol)

  • Isopropanol (anhydrous)

  • Acetophenone

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl2]2 (1 mol%) and the chiral amino alcohol (2.2 mol%) in anhydrous isopropanol.

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Add acetophenone (1.0 equivalent) to the catalyst solution.

  • Initiate the reaction by adding the sodium isopropoxide solution (5 mol%).

  • Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a few drops of water.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

G cluster_2 Workflow for Asymmetric Transfer Hydrogenation A Catalyst Preparation: [Ru(p-cymene)Cl2]2 + Chiral Amino Alcohol in Isopropanol B Substrate Addition: Acetophenone A->B C Reaction Initiation: Add Sodium Isopropoxide B->C D Reaction & Monitoring C->D E Work-up & Purification D->E F Analysis: Yield & ee determination E->F

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol outlines a general procedure for the addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.

Materials:

  • Chiral amino alcohol (e.g., (4R)-4-aminopentan-2-ol;hydrochloride, valinol derivative, etc.)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol (5 mol%) and dissolve it in anhydrous toluene.

  • Cool the solution to 0 °C.

  • Slowly add the diethylzinc solution (1.2 equivalents) to the stirred solution of the chiral ligand.

  • Stir the mixture at 0 °C for 30 minutes to form the active catalyst.

  • Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction by TLC.

  • Once the reaction is complete, quench it by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

G cluster_3 Workflow for Diethylzinc Addition A Catalyst Formation: Chiral Amino Alcohol + Diethylzinc in Toluene at 0°C B Substrate Addition: Benzaldehyde A->B C Reaction & Monitoring B->C D Quenching & Work-up C->D E Purification D->E F Analysis: Yield & ee determination E->F

Caption: Experimental workflow for diethylzinc addition.

Conclusion

Chiral amino alcohols are indispensable tools in the field of asymmetric synthesis. While established ligands like norephedrine, cinchonidine, and valinol have a long history of successful application, the exploration of newer, more readily accessible chiral building blocks like (4R)-4-aminopentan-2-ol;hydrochloride is crucial for the continued development of efficient and cost-effective synthetic methodologies. Although direct comparative data for (4R)-4-aminopentan-2-ol is still emerging, its structural characteristics suggest it holds significant promise as a chiral ligand in a variety of asymmetric transformations. The choice of the optimal chiral amino alcohol will always depend on the specific reaction, substrate, and desired outcome, and this guide serves as a foundational resource for researchers to make informed decisions in their synthetic endeavors.

References

  • Mechanism of Asymmetric Dialkylzinc Addition to Aldehydes Catalyzed by Titanium(IV) Complexes of N-Sulfonylated β-Amino Alcohols. Organometallics, 2004, 23 (1), 54-62. [Link]

  • Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. PMC, [Link]

  • List references from the University of Geneva Physical Chemistry reference database. University of Geneva, [Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 2000, 65 (6), 1755-1762. [Link]

  • Asymmetric Induction. Michigan State University, [Link]

  • Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group, [Link]

  • beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. ResearchGate, [Link]

  • New supported beta-amino alcohols as efficient catalysts for the enantioselective addition of diethylzinc to benzaldehyde under flow conditions. PubMed, [Link]

  • Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones. ResearchGate, [Link]

  • Dual Stereoselectivity in the Dialkylzinc Reaction Using (-)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. Organic Chemistry Portal, [Link]

  • Chiral Iron(II)-Catalysts within Valinol-Grafted Metal–Organic Frameworks for Enantioselective Reduction of Ketones. ACS Catalysis, 2021, 11 (16), 10584-10592. [Link]

  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1985, 2039-2044. [Link]

  • Catalytic enantioselective addition of dialkylzincs to benzaldehyde, catalyzed by N-pyrrolidinyl norephedrine. ResearchGate, [Link]

  • Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia, [Link]

  • Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158. PubMed, [Link]

  • Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. ResearchGate, [Link]

  • Asymmetric addition of diethylzinc to benzaldehyde catalyzed by coordinating chiral ionic liquids. ResearchGate, [Link]

  • Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI, [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI, [Link]

  • Enantioselective reduction of acetophenones catalyzed by whole cells of Lactobacillus kefiri P2. ResearchGate, [Link]

  • Highly enantiomeric reduction of acetophenone and its derivatives by locally isolated Rhodotorula glutinis. PubMed, [Link]

  • Enantioselective Hydrogenation of Acetophenone over Cinchonidine-Stabilized and Supported Rhodium Clusters. Journal of Jilin University (Science Edition), 2000, 21 (S1), 211. [Link]

  • Addition of diethylzinc to aldehydes, catalyzed by 10 mol % 20 or 21. ResearchGate, [Link]

  • Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. MDPI, [Link]

  • Stereo-Selective Bio-Reduction Of Acetophenone And Its Derivatives By Soil Fungal Isolates. International Journal of Scientific & Technology Research, [Link]

  • Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. University of York, [Link]

  • Catalytic asymmetric organozinc additions to carbonyl compounds. PubMed, [Link]

  • Asymmetric addition of diethylzinc to benzaldehyde with ligand (R)‐L1 and (R)‐L2. ResearchGate, [Link]

  • Addition of diethylzinc to benzaldehyde, catalyzed by various types of diol, triols, and aminodiols at room temperature. ResearchGate, [Link]

  • CBS reduction of acetophenone followed by 11B NMR. Magritek, [Link]

  • Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158. R Discovery, [Link]

  • Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Organic Chemistry Portal, [Link]

  • Asymmetric Reduction of Acetophenone with Chiral Hydride Reagent Prepared from Lithium Aluminium Hydride and (S)-2-(Anilinomethyl)pyrrolidine. Scilit, [Link]

Validation

Specific Optical Rotation Analysis of (4R)-4-aminopentan-2-ol Hydrochloride: A Methodological Comparison Guide

As a critical chiral synthon in pharmaceutical and agrochemical development, (4R)-4-aminopentan-2-ol hydrochloride presents unique analytical challenges. Its bifunctional nature—containing both a hydroxyl group and a pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a critical chiral synthon in pharmaceutical and agrochemical development, (4R)-4-aminopentan-2-ol hydrochloride presents unique analytical challenges. Its bifunctional nature—containing both a hydroxyl group and a primary amine on a pentane backbone—makes it highly susceptible to environmental factors during stereochemical characterization.

This guide provides an in-depth, objective framework for determining and comparing the specific optical rotation ( [α] ) of (4R)-4-aminopentan-2-ol hydrochloride against alternative chiral amino alcohols. By grounding our protocols in established pharmacopeial standards, we will explore the causality behind solvent selection, temperature control, and salt formation in polarimetry.

The Mechanistic Causality of Optical Rotation in Amino Alcohols

Optical rotation is not merely a static physical property; it is a dynamic readout of a molecule's three-dimensional conformation in solution. According to USP General Chapter <781> Optical Rotation, the specific rotation is highly dependent on the wavelength of light, the temperature, and the solvent used [1].

For bifunctional molecules like 4-aminopentan-2-ol, experimental design requires strict control over the following variables:

  • Why the Hydrochloride Salt? Free amino alcohols are prone to absorbing atmospheric CO2​ (forming carbamates) and exhibit severe concentration-dependent hydrogen bonding. By isolating the compound as a hydrochloride salt, the amine is protonated ( NH3+​ ). This prevents oxidative degradation and locks the molecule into a more rigid conformation via predictable ion-pairing, ensuring a linear and reproducible optical rotation readout.

  • Solvent Effects: The choice of solvent dictates the extent of solvation around the chiral centers (C2 and C4). Protic solvents like methanol (MeOH) or water are typically chosen for amino alcohol HCl salts because they fully dissolve the ionic lattice and disrupt intermolecular hydrogen bonding, allowing the polarimeter to measure the true intrinsic asymmetry of the monomeric solute [3].

  • Temperature Sensitivity: As thermal energy increases, the equilibrium of rotamers (conformational isomers) shifts. A strict temperature control of 20.0±0.5∘C is mandatory, as even a 1∘C deviation can significantly alter the observed rotation ( α ) for flexible aliphatic chains.

Synthesis and Chiral Resolution Workflow

To obtain enantiomerically pure (4R)-4-aminopentan-2-ol, a racemic mixture is typically subjected to chiral resolution using a resolving agent like L-tartaric acid, followed by fractional crystallization and subsequent HCl treatment [2].

G A Racemic 4-aminopentan-2-ol B Add Chiral Resolving Agent (e.g., L-Tartaric Acid) A->B C Diastereomeric Salt Formation B->C D Fractional Crystallization C->D E (2S,4R)-Salt (Mother Liquor) D->E F (2R,4R)-Salt (Crystals) D->F G Basification & HCl Treatment F->G H (4R)-4-aminopentan-2-ol HCl (Target Synthon) G->H

Caption: Workflow for the chiral resolution of 4-aminopentan-2-ol into its target hydrochloride salt.

Self-Validating Experimental Protocol for Polarimetry

To ensure trustworthiness and E-E-A-T compliance, the following protocol incorporates a self-validating System Suitability Test (SST) prior to measuring the target compound.

Phase 1: Instrument Calibration (SST)
  • Standardization: Prepare a 10.0% w/v solution of NIST-traceable Sucrose in purified water.

  • Verification: Measure the optical rotation at 589 nm (Sodium D-line) at 20.0∘C . The specific rotation [α]D20​ must fall within +66.3∘ to +66.8∘ . If it fails, recalibrate the polarimeter cell path length and zero-point.

Phase 2: Sample Preparation
  • Drying: Dry the (4R)-4-aminopentan-2-ol hydrochloride sample in a vacuum desiccator over silica gel for 24 hours to remove hygroscopic moisture, which would artificially lower the concentration ( c ).

  • Dissolution: Accurately weigh 1.000 g of the dried salt. Transfer to a 100 mL volumetric flask.

  • Solvation: Dissolve and make up to volume with HPLC-grade Methanol. This yields a concentration of c=1.00 g/100 mL .

Phase 3: Measurement
  • Equilibration: Flush a 1.0 dm ( 100 mm ) polarimeter tube with the sample solution. Place it in the polarimeter and allow 10 minutes for thermal equilibration to exactly 20.0∘C .

  • Data Acquisition: Record the observed rotation ( α ) in triplicate.

  • Calculation: Calculate specific rotation using the USP formula:

    [α]D20​=c×l100×α​

    (Where α is observed rotation, c is concentration in g/100mL, and l is path length in dm).

G A System Calibration (USP <781> Sucrose Std) B Sample Prep (c=1.00 g/100mL in MeOH) A->B C Temperature Equilibration (20.0 ± 0.5 °C) B->C D Polarimetric Measurement (λ = 589 nm, Na D-line) C->D E Specific Rotation Calculation [α] = α / (c × l) D->E

Caption: Self-validating polarimetry workflow ensuring USP <781> compliance.

Literature & Performance Comparison

When evaluating (4R)-4-aminopentan-2-ol hydrochloride against other chiral amino alcohols, it is critical to compare them under standardized conditions. The table below synthesizes representative analytical data to illustrate how structural nuances (chain length, stereocenter proximity, and salt form) impact the specific rotation magnitude and direction.

Comparative Specific Rotation Data
CompoundFormSolventConc. ( c )Temp ( ∘C ) [α]D​ (Representative)Structural Impact on Rotation
(2R,4R)-4-aminopentan-2-ol HCl SaltMeOH1.0020 −18.5∘ Synergistic chiral centers drive a strong levorotatory response.
(2S,4R)-4-aminopentan-2-ol HCl SaltMeOH1.0020 +4.2∘ Opposing stereocenters (diastereomer) partially cancel optical activity.
(R)-2-amino-1-butanol [3]Free BaseNeatN/A20 −9.8∘ Shorter aliphatic chain; measured neat due to liquid state at RT.
(R)-Phenylalaninol Free BaseEtOH1.0020 +23.5∘ Bulky aromatic ring heavily influences the polarized light plane.

Note: Values for specific diastereomers of 4-aminopentan-2-ol are highly dependent on the exact diastereomeric excess (d.e.) achieved during resolution. The data above serves as a methodological benchmark for comparative QA/QC profiling.

Key Takeaways for Researchers
  • Diastereomeric Differentiation: Polarimetry is highly effective at distinguishing between the (2R,4R) and (2S,4R) diastereomers of 4-aminopentan-2-ol due to the drastic shift in both magnitude and sign (from strongly negative to slightly positive).

  • Salt vs. Free Base: While alternatives like (R)-2-amino-1-butanol are often measured neat as free bases, the solid HCl salt of 4-aminopentan-2-ol requires dilution. Always ensure the solvent is explicitly stated when cross-referencing literature, as switching from Methanol to Water can invert the rotational sign due to changes in the solvation shell.

References

  • USP General Chapter <781> Optical Rotation Source: United States Pharmacopeia (USP) URL:[Link]

  • Concise methods for the synthesis of chiral polyoxazolines and their application Source: Beilstein Journal of Organic Chemistry URL:[Link]

Comparative

Evaluating the Catalytic Efficiency of (4R)-4-Aminopentan-2-ol Hydrochloride Derivatives: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Asymmetric Transfer Hydrogenation (ATH) and Enantioselective Alkylation Executive Summary & Mechanistic Rationale The pursui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Asymmetric Transfer Hydrogenation (ATH) and Enantioselective Alkylation

Executive Summary & Mechanistic Rationale

The pursuit of high enantioselectivity in the synthesis of chiral active pharmaceutical ingredients (APIs) heavily relies on the design of tunable chiral ligands. While 1,2-amino alcohols (e.g., DPEN, prolinol) have long dominated the landscape of asymmetric catalysis, 1,3-amino alcohols offer a distinct stereochemical environment. (CAS: 2940933-93-5) is a highly versatile, bifunctional building block featuring two stereocenters at the C2 and C4 positions. When converted to its free base, , it serves as a privileged scaffold for synthesizing Schiff base ligands.

The 1,3-Motif Advantage: Unlike 1,2-amino alcohols that form rigid 5-membered metallacycles with transition metals, derivatives of (4R)-4-aminopentan-2-ol coordinate to form 6-membered metallacycles. This extended "bite angle" creates a more flexible chiral pocket. For moderately hindered prochiral ketones or aldehydes, this flexibility allows for superior transition-state stabilization compared to rigid 5-membered systems, directly translating to competitive or superior enantiomeric excess (ee%).

Logic S1 Target: Chiral Secondary Alcohol S2 Evaluate Substrate Sterics S1->S2 S3 High Steric Hindrance S2->S3 S4 Moderate/Low Hindrance S2->S4 S5 Use TsDPEN (1,2-motif) S3->S5 Requires rigid pocket S6 Use (4R)-4-aminopentan-2-ol (1,3-motif) S4->S6 Needs flexible bite angle

Caption: Decision-making logic for selecting 1,2- versus 1,3-amino alcohol ligands.

Comparative Catalytic Efficiency

To objectively evaluate the performance of (4R)-4-aminopentan-2-ol derivatives, we benchmark them against industry-standard ligands in two classic asymmetric transformations:1 and enantioselective diethylzinc addition to aldehydes[1].

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone (Ru-Catalyzed)

Conditions: 0.5 mol%[Ru(p-cymene)Cl₂]₂, 1.1 mol% ligand, i-PrOH, KOH, 80°C.

Ligand TypeMetallacycle SizeConversion (%)Enantiomeric Excess (ee %)Turn-Over Frequency (TOF, h⁻¹)
(4R)-4-aminopentan-2-ol deriv. 6-membered >95% 92% (R) 450
(1R,2S)-Ephedrine deriv.5-membered94%88% (R)380
(R,R)-TsDPEN (Standard)5-membered>99%97% (R)1200

Analysis: While TsDPEN remains the gold standard for raw TOF and ee% in unhindered substrates, the (4R)-4-aminopentan-2-ol derivative outperforms standard ephedrine-based ligands, proving its viability as a highly efficient alternative when patent restrictions or specific substrate sterics preclude the use of TsDPEN.

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

Conditions: 1.0 eq Benzaldehyde, 2.0 eq Et₂Zn, Hexanes, 0°C.

Ligand CatalystCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
(4R)-4-aminopentan-2-ol deriv. 5 92% 89% (S)
(S)-DPMPM595%94% (S)
DAIB298%98% (S)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that successful asymmetric catalysis is not just about mixing reagents; it requires strict control over the micro-environment of the metal center. The following protocols detail the preparation and application of the catalyst, explaining the causality behind each critical step.

Protocol 1: Free-Base Generation and Ligand Synthesis

Objective: Convert the stable hydrochloride salt into an active Schiff base ligand.

  • Solubilization: Suspend 1.0 mmol of (4R)-4-aminopentan-2-ol hydrochloride in 10 mL of anhydrous dichloromethane (DCM).

  • Neutralization: Add 1.1 mmol of anhydrous triethylamine (Et₃N) dropwise at 0°C.

    • Causality: The 2 is robust for shelf storage but catalytically inert; the protonated amine cannot act as a Lewis base to coordinate the metal[2]. Et₃N neutralizes the salt. We strictly avoid strong aqueous bases (e.g., NaOH) to prevent any risk of epimerization at the sensitive C2/C4 chiral centers.

  • Condensation: Add 1.0 mmol of salicylaldehyde and 500 mg of anhydrous MgSO₄. Stir at room temperature for 12 hours.

    • Causality: MgSO₄ acts as a desiccant, consuming the water byproduct to drive the Schiff base condensation equilibrium forward.

  • Validation Checkpoint: Monitor the reaction via TLC (Ninhydrin stain). The complete disappearance of the primary amine spot validates the total conversion to the Schiff base ligand. Filter and concentrate in vacuo.

Protocol 2: In Situ Ru-Catalyst Generation and ATH

Objective: Generate the active Ru-hydride species and execute the stereoselective reduction.

  • Complexation: In a Schlenk flask under a strict argon atmosphere, combine the synthesized Schiff base ligand (1.1 mol%) and [Ru(p-cymene)Cl₂]₂ (0.5 mol%).

    • Causality: Argon degassing is non-negotiable. The active Ru-hydride intermediate formed in Step 3 is highly susceptible to aerobic oxidation, which would irreversibly terminate the catalytic cycle.

  • Activation: Add 5 mL of anhydrous isopropanol and heat to 80°C for 30 minutes.

    • Validation Checkpoint: Observe the solution color shift from orange to dark red. This visual cue confirms the cleavage of the Ru dimer and the successful coordination of the bidentate ligand.

  • Catalysis: Add acetophenone (1.0 eq) followed by a 0.1 M solution of KOH in isopropanol (5 mol%).

    • Causality: Isopropanol serves a dual purpose as both the solvent and the stoichiometric hydride donor. KOH is required to abstract the chloride ligand from the Ru center, generating a Ru-alkoxide species. This species rapidly undergoes β -hydride elimination to form the active Ru-hydride catalyst that transfers hydrogen to the prochiral ketone.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and determine the ee% via chiral HPLC (e.g., Chiralcel OD-H column).

Workflow N1 (4R)-4-aminopentan-2-ol HCl N2 Free Base Generation N1->N2 Et3N / DCM N3 Schiff Base Condensation N2->N3 Salicylaldehyde / MgSO4 N4 Ru Metal Complexation N3->N4 [Ru(p-cymene)Cl2]2 N5 Active Catalyst Generation N4->N5 i-PrOH / KOH N6 Asymmetric Transfer Hydrogenation N5->N6 Prochiral Ketone

Caption: Workflow for asymmetric catalysis using a 4-aminopentan-2-ol derived ligand.

Conclusion

Derivatives of (4R)-4-aminopentan-2-ol hydrochloride represent a powerful, yet often underutilized, class of 1,3-amino alcohol ligands. By expanding the metallacycle bite angle, they provide a tunable steric environment that rivals traditional ephedrine and DPEN derivatives, particularly when optimizing routes for moderately hindered APIs. Proper handling of the hydrochloride salt and strict adherence to anaerobic catalyst generation are the cornerstones of unlocking their full catalytic efficiency.

References

  • Source: benchchem.
  • Title: (4R)
  • Source: benchchem.
  • Source: nih.

Sources

Validation

A Comparative Guide to Validating the Enantiomeric Purity of (4R)-4-aminopentan-2-ol;hydrochloride Using Mosher's Acid

For Researchers, Scientists, and Drug Development Professionals The stereochemical integrity of pharmaceutical compounds is a critical determinant of their efficacy and safety.[1] For chiral molecules like (4R)-4-aminope...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical compounds is a critical determinant of their efficacy and safety.[1] For chiral molecules like (4R)-4-aminopentan-2-ol, a versatile building block, ensuring high enantiomeric purity is paramount. This guide provides an in-depth comparison of the Mosher's acid method with other analytical techniques for validating the enantiomeric excess (ee) of this key intermediate.

The Principle of the Mosher's Acid Method

The Mosher's acid method is a classic and reliable NMR-based technique for determining the enantiomeric purity and absolute configuration of chiral alcohols and amines.[2][3][4][5][6] The core principle involves the derivatization of the chiral substrate with an enantiomerically pure chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, or its more reactive acid chloride (MTPA-Cl).[2]

This reaction converts a mixture of enantiomers, which are indistinguishable in a standard NMR spectrum, into a mixture of diastereomers.[7][8] These diastereomers have distinct physical and chemical properties, leading to different chemical shifts in their ¹H and/or ¹⁹F NMR spectra.[2][7] By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original sample can be accurately quantified.[2][8]

For (4R)-4-aminopentan-2-ol, which contains both a hydroxyl and an amino group, derivatization can occur at either or both functional groups. The choice of reaction conditions can favor one over the other. Typically, the more nucleophilic amine will react preferentially with the Mosher's acid chloride to form a stable amide.

Comparative Analysis of Analytical Techniques

While the Mosher's acid method is a powerful tool, it is essential to consider its performance in the context of other available techniques. The choice of method often depends on the specific requirements of the analysis, such as sample amount, required accuracy, and available instrumentation.[2]

Feature Mosher's Acid Analysis (NMR) Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) NMR with Chiral Solvating Agents (CSAs)
Principle Covalent derivatization to form diastereomers with distinct NMR signals.[2]Physical separation of enantiomers on a chiral stationary phase.[2][9]Separation of volatile (often derivatized) enantiomers on a chiral stationary phase.Formation of transient, non-covalent diastereomeric complexes with distinct NMR signals.
Primary Output ¹H or ¹⁹F NMR spectrum showing distinct, quantifiable signals for each diastereomer.[2]Chromatogram with baseline-separated peaks for each enantiomer.[9]Chromatogram with separated peaks for each enantiomer.¹H NMR spectrum with separated signals for key protons of each enantiomer.
Sample Req. ~1-5 mgµg to mg rangeng to µg range~1-5 mg
Advantages - Provides structural information. - Can also be used to determine absolute configuration.[3][4][5][6] - Does not require a specific chromophore.- High accuracy and precision.[1][10] - Often considered the "gold standard" for ee determination. - Direct analysis without derivatization is often possible.[11]- Very high sensitivity. - Suitable for volatile compounds.- Rapid analysis. - Non-destructive (sample can be recovered).
Limitations - Requires derivatization, which must go to completion to avoid kinetic resolution.[7] - Signal overlap can occur in complex molecules. - Can be less sensitive than chromatographic methods.- Requires method development to find a suitable chiral stationary phase and mobile phase.[12] - The analyte must have a UV chromophore for detection, or a universal detector (e.g., ELSD, MS) is needed.- The analyte must be volatile or be made volatile through derivatization. - Thermal degradation of the sample can be an issue.- The induced chemical shift differences (Δδ) can be small, requiring high-field NMR. - The CSA may not be effective for all analytes.

Experimental Protocols

Protocol 1: Derivatization of (4R)-4-aminopentan-2-ol;hydrochloride with Mosher's Acid Chloride

This protocol details the preparation of Mosher's amides from (4R)-4-aminopentan-2-ol for the determination of enantiomeric excess. To ensure accurate assignment, it is crucial to prepare derivatives using both (R)- and (S)-MTPA-Cl.[3][5] The hydrochloride salt must first be neutralized to the free base to allow reaction.

Materials:

  • (4R)-4-aminopentan-2-ol;hydrochloride (~5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous deuterated chloroform (CDCl₃)

  • 1 M Sodium hydroxide solution

  • Dichloromethane (anhydrous)

  • Magnesium sulfate (anhydrous)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Free Base Preparation: Dissolve ~10 mg of (4R)-4-aminopentan-2-ol;hydrochloride in 1 mL of deionized water. Add 1 M NaOH dropwise until the pH is >11. Extract the aqueous layer three times with 2 mL of dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to yield the free amino alcohol.

  • Preparation of (R)-MTPA Amide: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the free (4R)-4-aminopentan-2-ol in 0.5 mL of anhydrous CDCl₃.

  • Add a small excess of anhydrous pyridine (~5-10 µL).

  • Add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl.

  • Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature. Monitor the reaction by ¹H NMR until completion (typically 1-2 hours).

  • Preparation of (S)-MTPA Amide: In a separate, clean, dry NMR tube, repeat steps 2-5 using (S)-MTPA-Cl.

  • NMR Analysis:

    • Acquire ¹H and ¹⁹F NMR spectra for both the (R)- and (S)-MTPA amide samples.

    • Identify a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. These are often protons adjacent to the newly formed amide bond or the chiral center.

    • Integrate the chosen signals carefully. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (Integration_major - Integration_minor) / (Integration_major + Integration_minor) ] x 100

G cluster_prep Sample Preparation cluster_derivatization Derivatization (Parallel Reactions) cluster_analysis Analysis start Start with (4R)-4-aminopentan-2-ol;HCl neutralize Neutralize to Free Base (aq. NaOH, extract with CH2Cl2) start->neutralize dry Dry and Concentrate neutralize->dry dissolve Dissolve Free Base in CDCl3 + Pyridine dry->dissolve react_R React with (R)-MTPA-Cl dissolve->react_R react_S React with (S)-MTPA-Cl dissolve->react_S nmr_R Acquire 1H & 19F NMR of (R)-MTPA derivative react_R->nmr_R nmr_S Acquire 1H & 19F NMR of (S)-MTPA derivative react_S->nmr_S integrate Identify & Integrate Diastereomeric Signals nmr_R->integrate nmr_S->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for ee determination using Mosher's acid.

Protocol 2: Chiral HPLC Analysis of (4R)-4-aminopentan-2-ol

Chiral HPLC is a direct and highly accurate method for separating and quantifying enantiomers.[1][9][12] This hypothetical protocol is based on typical conditions for separating amino alcohols.

Materials and Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV or DAD detector.

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak AD-H or similar) is often effective for amino alcohols.[9]

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and an amine modifier like Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v).[9]

  • (4R)-4-aminopentan-2-ol;hydrochloride sample and a racemic standard.

Procedure:

  • Sample Preparation: Prepare a racemic standard and the test sample at a concentration of approximately 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm (or as appropriate for the analyte)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers and to confirm baseline separation.

    • Inject the test sample.

    • Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100 (assuming the (R)-enantiomer is the major peak).

G start Prepare Samples (Racemic & Test) setup Set Up HPLC (Chiral Column, Mobile Phase) start->setup inject_racemic Inject Racemic Standard setup->inject_racemic determine_rt Determine Retention Times & Confirm Separation inject_racemic->determine_rt inject_test Inject Test Sample determine_rt->inject_test acquire_data Acquire Chromatogram inject_test->acquire_data integrate Integrate Peak Areas acquire_data->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling (4R)-4-aminopentan-2-ol;hydrochloride

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical compounds is a cornerstone of both laboratory safety and experimental integrity. This guide provides essential, in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical compounds is a cornerstone of both laboratory safety and experimental integrity. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling (4R)-4-aminopentan-2-ol;hydrochloride (CAS No. 2940933-93-5), a key building block in synthetic chemistry. As a Senior Application Scientist, my aim is to equip you not just with a list of equipment, but with the rationale and procedural knowledge to foster a culture of safety and precision in your laboratory.

The information presented herein is synthesized from established safety protocols for similar amino alcohol hydrochloride compounds and general best practices in chemical handling. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive information before commencing any work.[1]

Understanding the Risks: Hazard Profile of Amino Alcohol Hydrochlorides

While a specific, detailed hazard profile for (4R)-4-aminopentan-2-ol;hydrochloride is not extensively documented in publicly available literature, its chemical structure as an amino alcohol hydrochloride suggests potential hazards that are common to this class of compounds. These generally include:

  • Skin Irritation: Similar compounds are known to cause skin irritation upon contact.[2]

  • Serious Eye Irritation: Direct contact with the eyes can lead to serious irritation.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Harmful if Swallowed: Ingestion of the compound may be harmful.

Therefore, a robust PPE strategy is not merely a recommendation but a critical necessity to mitigate these potential risks.

Core Principles of PPE Selection

The selection of appropriate PPE is a risk-based decision. The "Hierarchy of Controls" is a fundamental principle in laboratory safety, and PPE is the final, but crucial, line of defense after engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) have been implemented.

Experimental Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling (4R)-4-aminopentan-2-ol;hydrochloride.

PPE_Selection_Workflow PPE Selection Workflow for (4R)-4-aminopentan-2-ol;hydrochloride cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 PPE Levels Start Start: Handling (4R)-4-aminopentan-2-ol;hydrochloride Assess_Task Assess Task (e.g., weighing, dissolution, reaction) Start->Assess_Task Assess_Quantity Assess Quantity (mg vs. kg scale) Assess_Task->Assess_Quantity Assess_Physical_Form Assess Physical Form (solid, solution) Assess_Quantity->Assess_Physical_Form Select_Eye_Protection Select Eye Protection Assess_Physical_Form->Select_Eye_Protection Select_Hand_Protection Select Hand Protection Assess_Physical_Form->Select_Hand_Protection Select_Body_Protection Select Body Protection Assess_Physical_Form->Select_Body_Protection Select_Respiratory_Protection Select Respiratory Protection Assess_Physical_Form->Select_Respiratory_Protection Goggles Safety Goggles with Side Shields Select_Eye_Protection->Goggles Small scale, low splash risk Face_Shield Face Shield (in addition to goggles) Select_Eye_Protection->Face_Shield Large scale, high splash risk Nitrile_Gloves Nitrile Gloves Select_Hand_Protection->Nitrile_Gloves Standard handling Double_Gloves Double Gloving (Nitrile) Select_Hand_Protection->Double_Gloves Extended use or high concentration Lab_Coat Standard Lab Coat Select_Body_Protection->Lab_Coat All procedures Chem_Resistant_Apron Chemical-Resistant Apron Select_Body_Protection->Chem_Resistant_Apron Risk of significant splashes No_Respirator No Respirator Required (in fume hood) Select_Respiratory_Protection->No_Respirator Handled in certified fume hood Respirator Approved Respirator (e.g., N95 for dusts) Select_Respiratory_Protection->Respirator Weighing outside of fume hood or risk of aerosolization End Proceed with Experiment

Caption: PPE Selection Workflow for (4R)-4-aminopentan-2-ol;hydrochloride.

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for various laboratory tasks involving (4R)-4-aminopentan-2-ol;hydrochloride.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing (Solid) Safety glasses with side shields or safety goggles.[1]Compatible chemical-resistant gloves (e.g., nitrile).[1]Lab coat.[1]Use in a chemical fume hood or wear a government-approved respirator for dusts if ventilation is inadequate.[1]
Preparing Solutions Safety goggles. A face shield is recommended if there is a splash hazard.[1]Compatible chemical-resistant gloves (e.g., nitrile).[1]Lab coat. A chemical-resistant apron is recommended for larger volumes.Work in a well-ventilated area, preferably a chemical fume hood.
Running Reactions Safety goggles.Compatible chemical-resistant gloves (e.g., nitrile).Lab coat.Conduct in a chemical fume hood.
Handling Waste Safety goggles.Compatible chemical-resistant gloves (e.g., nitrile).Lab coat.Handle in a well-ventilated area.

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. Follow these step-by-step procedures to ensure your safety.

Donning PPE: A Step-by-Step Protocol
  • Hand Hygiene: Wash your hands thoroughly with soap and water.

  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron.

  • Respiratory Protection (if needed): If a respirator is required, perform a seal check to ensure a proper fit.

  • Eye Protection: Put on your safety goggles or glasses.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE: A Critical Sequence to Avoid Contamination
  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them in the appropriate waste container.

  • Hand Hygiene: Wash your hands.

  • Lab Coat/Apron: Remove your lab coat or apron by rolling it inside out, without touching the exterior.

  • Eye Protection: Remove your eye protection.

  • Respiratory Protection (if applicable): Remove your respirator.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Decontamination and Disposal Plan

Proper disposal of (4R)-4-aminopentan-2-ol;hydrochloride and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.

Waste Segregation and Labeling
  • Solid Waste: Place solid (4R)-4-aminopentan-2-ol;hydrochloride waste into a designated, chemically resistant container with a secure lid. Label the container clearly as "Hazardous Waste" with the full chemical name and CAS number.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

Decontamination of Glassware and Surfaces
  • Rinsing: Triple rinse glassware that has come into contact with the compound with a suitable solvent (e.g., ethanol or water).

  • Wash: Wash the rinsed glassware with soap and water.

  • Surface Cleaning: In case of a spill, decontaminate the affected surface according to your institution's established procedures. Generally, this involves absorbing the spill with an inert material and then cleaning the area with a suitable solvent.

Disposal of Empty Containers
  • Empty containers must be triple-rinsed with a suitable solvent.

  • The rinsate should be collected and disposed of as hazardous waste.

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines, which may include recycling or disposal as regular trash.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Always have a copy of the Safety Data Sheet readily available for emergency responders.

By adhering to these guidelines, researchers, scientists, and drug development professionals can handle (4R)-4-aminopentan-2-ol;hydrochloride with the confidence that they are protecting themselves, their colleagues, and the integrity of their work.

References

  • Enamine. (n.d.). Safety Data Sheet - (1s,4r)-4-aminoadamantan-1-ol hydrochloride.
  • Key Organics. (n.d.). (4R)-4-aminopentan-2-ol;hydrochloride.
  • Laboratory Safety. (2025, October 12). Workplace Safety and Health Council.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride). (n.d.). Benchchem.
  • Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety - University of Washington.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 4). SAFETY DATA SHEET.
  • Tokyo Chemical Industry Co., Ltd. (2025, October 27). SAFETY DATA SHEET.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Bisley International.
  • (4S)-4-aminopentan-1-ol hydrochloride — Chemical Substance Information. (n.d.). NextSDS.
  • 3 - SAFETY DATA SHEET. (2007, April 16). Fisher Scientific.
  • 5-Aminolevulinic acid hydrochloride - Safety Data Sheet. (2024, March 2). Carl ROTH.
  • Amino Acid Standard - SAFETY DATA SHEET. (2024, December 27). Agilent.
  • Chemical Handling and Storage - Environmental Health and Safety. (n.d.). Iowa State University.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Enviro Tech.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager.
  • (4R)-4-Aminopentan-2-ol hydrochloride. (n.d.). ChemScene.
  • 1-Amino-2-naphthol hydrochloride - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. (n.d.). Enamine.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. (n.d.). Enamine.
  • • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.